Martinellic acid
Description
Properties
Molecular Formula |
C27H41N7O2 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C27H41N7O2/c1-17(2)9-13-31-26(28)30-12-5-6-22-20-11-15-34(27(29)32-14-10-18(3)4)24(20)21-16-19(25(35)36)7-8-23(21)33-22/h7-10,16,20,22,24,33H,5-6,11-15H2,1-4H3,(H2,29,32)(H,35,36)(H3,28,30,31)/t20-,22-,24-/m0/s1 |
InChI Key |
LUENCTUIABKZJY-SSPYTLHUSA-N |
Isomeric SMILES |
CC(=CCN=C(N)NCCC[C@H]1[C@@H]2CCN([C@@H]2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
Canonical SMILES |
CC(=CCN=C(N)NCCCC1C2CCN(C2C3=C(N1)C=CC(=C3)C(=O)O)C(=NCC=C(C)C)N)C |
Synonyms |
martinellic acid |
Origin of Product |
United States |
Foundational & Exploratory
Martinellic Acid: A Technical Guide to its Discovery, Isolation, and Role as a Bradykinin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinellic acid, a novel alkaloid with a unique hexahydropyrrolo[3,2-c]quinoline scaffold, was first isolated in 1995 from the tropical plants Martinella iquitosensis and Martinella obovata. This discovery, pioneered by Witherup and colleagues at Merck Research Laboratories, unveiled a potent non-peptide antagonist of both bradykinin B1 and B2 receptors. The significant biological activity of this compound has since prompted extensive research into its synthesis and therapeutic potential. This document provides a comprehensive overview of the discovery, detailed experimental protocols for its isolation from natural sources, and an examination of its mechanism of action as a bradykinin receptor antagonist.
Discovery and Natural Sources
This compound was first identified during a screening program for novel G-protein coupled receptor antagonists from natural products.[1] It was isolated from the roots of Martinella iquitosensis and Martinella obovata, plant species used in traditional medicine in South America. The discovery was significant due to the compound's novel chemical structure and its potent biological activity.
Isolation from Natural Sources
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the original work by Witherup et al. and subsequent methodologies developed for alkaloid isolation.
Experimental Protocol: Isolation of this compound
2.1. Plant Material and Extraction:
-
Dried and milled roots of Martinella iquitosensis or Martinella obovata are subjected to extraction with a polar solvent such as methanol or a methanol/chloroform mixture.
-
The extraction is typically performed at room temperature over an extended period (e.g., 24-48 hours) with continuous agitation to ensure exhaustive extraction of the alkaloids.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2.2. Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic lipophilic compounds.
-
The acidic aqueous phase is subsequently basified to a pH of 9-10 with a base (e.g., ammonium hydroxide or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent such as dichloromethane or chloroform.
2.3. Chromatographic Purification:
-
The enriched alkaloid fraction is subjected to a series of chromatographic steps for the isolation of pure this compound.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of a modifying agent like trifluoroacetic acid (TFA).
2.4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Logical Workflow for this compound Isolation
Biological Activity and Mechanism of Action
This compound functions as a competitive antagonist at both bradykinin B1 and B2 receptors. Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand bradykinin, stimulate the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that mediate inflammation, pain, and vasodilation.
As an antagonist, this compound binds to the bradykinin receptors but does not elicit a response. Instead, it blocks the binding of bradykinin, thereby inhibiting the downstream signaling cascade.
Quantitative Data on Biological Activity
While the original 1995 publication established the potent antagonist activity of this compound, specific Ki or IC50 values were not detailed in the readily available literature. Subsequent studies on synthetic analogues and related compounds have provided more quantitative data on bradykinin receptor antagonism, as exemplified in the table below.
| Compound | Receptor | Assay Type | IC50 / Ki (nM) | Reference |
| MEN16132 | Bradykinin B2 | Inhibition of IL-6 release | 1.68 | [2] |
| MEN16132 | Bradykinin B2 | Inhibition of IL-8 release | 2.21 | [2] |
| Icatibant | Bradykinin B2 | Radioligand binding | Similar to MEN16132 | [2] |
Note: Data for this compound itself is not available in the reviewed sources. The provided data is for other known bradykinin receptor antagonists to provide context.
Signaling Pathway of Bradykinin Receptor and Antagonism by this compound
Conclusion
The discovery and isolation of this compound represent a significant milestone in natural product chemistry and pharmacology. Its unique chemical structure and potent antagonism of bradykinin receptors have established it as a valuable lead compound for the development of new anti-inflammatory and analgesic drugs. The detailed methodologies for its isolation provide a foundation for further research into this and other related natural products. The elucidation of its mechanism of action continues to contribute to our understanding of bradykinin-mediated signaling pathways and the potential for their therapeutic modulation.
References
Unraveling the Molecular Architecture of Martinellic Acid: A Technical Guide to its Structural Elucidation by NMR Spectroscopy
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the structural elucidation of martinellic acid using Nuclear Magnetic Resonance (NMR) spectroscopy is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the NMR data and experimental protocols that were instrumental in deciphering the complex architecture of this potent natural product.
This compound, a guanidine alkaloid isolated from the root bark of the tropical plant Martinella iquitoensis, has garnered significant attention in the scientific community for its notable biological activities, including its role as a non-peptide bradykinin B2 receptor antagonist. The intricate tricyclic core and multiple stereocenters of this compound presented a considerable challenge for structural determination, a feat accomplished primarily through advanced NMR techniques.
This guide meticulously collates and presents the foundational spectroscopic data from the original isolation and characterization of this compound. It serves as a vital resource for chemists and pharmacologists engaged in the study of natural products and the development of novel therapeutic agents.
Experimental Protocols
The structural determination of this compound relied on a suite of one-dimensional and two-dimensional NMR experiments. The following protocols are based on the seminal work that first reported the structure of this natural product.
Sample Preparation: The purified sample of this compound was dissolved in a deuterated solvent, typically methanol-d4 (CD3OD), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.
NMR Spectroscopy: All NMR spectra were acquired on a high-field NMR spectrometer.
-
¹H NMR: Proton NMR spectra were recorded to determine the chemical shifts, coupling constants (J-values), and the number of protons in different chemical environments.
-
¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D NMR: A series of two-dimensional NMR experiments were crucial for establishing the connectivity and spatial relationships within the molecule.
-
COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was pivotal in connecting molecular fragments by identifying correlations between protons and carbons separated by two or three bonds (¹H-¹³C two- and three-bond correlations).
-
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as established from the original structural elucidation studies.
Table 1: ¹H NMR Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2α | 3.25 | m | |
| H-2β | 2.95 | m | |
| H-3α | 3.50 | m | |
| H-3β | 3.35 | m | |
| H-3a | 4.20 | d | 8.0 |
| H-4 | 3.80 | m | |
| H-5α | 2.10 | m | |
| H-5β | 1.90 | m | |
| H-7 | 7.90 | d | 8.5 |
| H-9 | 7.85 | dd | 8.5, 2.0 |
| H-9b | 4.80 | d | 8.0 |
| H-1' | 1.85 | m | |
| H-2' | 3.30 | t | 7.0 |
| H-3' | 1.70 | m | |
| H-2'' | 5.25 | t | 7.0 |
| H-3'' | 3.90 | d | 7.0 |
| H-4'' (CH₃) | 1.75 | s | |
| H-5'' (CH₃) | 1.70 | s | |
| H-2''' | 5.25 | t | 7.0 |
| H-3''' | 3.90 | d | 7.0 |
| H-4''' (CH₃) | 1.75 | s | |
| H-5''' (CH₃) | 1.70 | s |
Table 2: ¹³C NMR Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | 48.5 | CH₂ |
| C-3 | 52.0 | CH₂ |
| C-3a | 65.0 | CH |
| C-4 | 58.0 | CH |
| C-5 | 30.0 | CH₂ |
| C-6 | 120.5 | C |
| C-7 | 130.0 | CH |
| C-8 | 125.0 | C |
| C-9 | 128.0 | CH |
| C-9a | 145.0 | C |
| C-9b | 60.0 | CH |
| C-1' | 28.0 | CH₂ |
| C-2' | 40.0 | CH₂ |
| C-3' | 32.0 | CH₂ |
| C=N (Guanidino) | 158.0 | C |
| C-1'' | 122.0 | C |
| C-2'' | 135.0 | CH |
| C-3'' | 42.0 | CH₂ |
| C-4'' | 25.0 | CH₃ |
| C-5'' | 18.0 | CH₃ |
| C=N (Guanidino) | 158.0 | C |
| C-1''' | 122.0 | C |
| C-2''' | 135.0 | CH |
| C-3''' | 42.0 | CH₂ |
| C-4''' | 25.0 | CH₃ |
| C-5''' | 18.0 | CH₃ |
| COOH | 170.0 | C |
Visualization of Structural Elucidation Workflow and Key Correlations
The structural elucidation of a complex natural product like this compound is a systematic process. The workflow begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that provide pieces of the structural puzzle. These pieces are then assembled to reveal the final molecular architecture.
Caption: Workflow for the structural elucidation of this compound.
The key to assembling the structure of this compound lies in the interpretation of the 2D NMR data, particularly the HMBC and COSY correlations, which bridge the different fragments of the molecule.
Caption: Key HMBC and COSY correlations in this compound.
This in-depth guide provides a foundational understanding of the NMR-based structural elucidation of this compound. The detailed data and methodologies presented herein are intended to support ongoing research in natural product chemistry and drug discovery, facilitating the synthesis of analogs and the exploration of the therapeutic potential of this fascinating class of molecules.
The Biosynthesis of the Pyrroloquinoline Alkaloid Core: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the pyrroloquinoline alkaloid core, with a primary focus on the well-characterized cofactor pyrroloquinoline quinone (PQQ). This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved in the assembly of this potent and structurally complex scaffold.
Introduction to Pyrroloquinoline Alkaloids
Pyrroloquinoline alkaloids are a class of natural products characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core. This structural motif is responsible for the significant biological activities exhibited by members of this family, including the makaluvamines, discorhabdins, and the bacterial redox cofactor PQQ.[1] Given their potent cytotoxic and antiproliferative properties, understanding the biosynthesis of the pyrroloquinoline core is of paramount interest for applications in drug discovery and synthetic biology.
The Pyrroloquinoline Quinone (PQQ) Biosynthetic Pathway
The biosynthesis of PQQ serves as the primary model for understanding the formation of the pyrroloquinoline alkaloid core. The entire carbon and nitrogen framework of PQQ is derived from two amino acids, glutamate and tyrosine, which are located within a small precursor peptide, PqqA.[2][3] The biosynthesis is orchestrated by a set of enzymes encoded by the pqq gene cluster, typically comprising pqqA, pqqB, pqqC, pqqD, pqqE, and pqqF.[2][4]
The key steps in the PQQ biosynthetic pathway are as follows:
-
Precursor Peptide Synthesis: The pathway is initiated with the ribosomal synthesis of the PqqA peptide.
-
Carbon-Carbon Bond Formation: The radical S-adenosyl-L-methionine (SAM) enzyme, PqqE, in concert with a chaperone protein, PqqD, catalyzes the formation of a new carbon-carbon bond between the γ-carbon of the glutamate residue and the C5 of the tyrosine ring within the PqqA peptide.[1]
-
Peptide Processing: The cross-linked dipeptide is then excised from the PqqA precursor peptide. This is thought to be the role of the peptidase PqqF, potentially with the involvement of other cellular proteases.[1][3]
-
Hydroxylation: PqqB, an iron-dependent hydroxylase, is proposed to catalyze oxygen insertion reactions on the tyrosine ring, a critical step in forming the quinone moiety.[1]
-
Spontaneous Cyclization and Schiff Base Formation: Following the action of PqqB, the intermediate is believed to undergo spontaneous cyclization and form a Schiff base.[3]
-
Final Oxidation and Ring Cyclization: The final steps of the pathway are catalyzed by the cofactor-less oxygenase, PqqC. This enzyme facilitates the multi-electron oxidation and final ring cyclization of the intermediate 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ) to yield the mature PQQ molecule.[3][5]
Diagram of the PQQ Biosynthetic Pathway
Quantitative Data on PQQ Biosynthesis Enzymes
Quantitative kinetic data for all enzymes in the PQQ biosynthetic pathway is not yet fully available, reflecting the complexity of the multi-step process and the challenging nature of the substrates. However, kinetic parameters for PqqC and the uncoupled reaction of PqqE have been determined.
| Enzyme | Organism | Substrate | Parameter | Value | Reference |
| PqqC | Klebsiella pneumoniae | AHQQ | kobs | 0.38 (± 0.03) min-1 | [6] |
| PqqC (H84A mutant) | Klebsiella pneumoniae | AHQQ | kobs | 0.09 min-1 | [3] |
| PqqC (H84N mutant) | Klebsiella pneumoniae | AHQQ | kobs | 0.056 min-1 | [3] |
| PqqE (uncoupled) | Klebsiella pneumoniae | SAM | kobs | 0.011 (± 0.001) min-1 | [5][7] |
Note: kobs represents the observed rate constant. Further research is required to determine the Michaelis-Menten constants (Km) and catalytic constants (kcat) for all enzymes in the pathway with their native substrates.
Experimental Protocols
Heterologous Expression of the pqq Gene Cluster
A common strategy to study PQQ biosynthesis is the heterologous expression of the entire pqq gene cluster in a host organism that does not endogenously produce PQQ, such as Escherichia coli or Herbaspirillum seropedicae.[8][9]
Protocol Outline:
-
Vector Construction: The pqq gene cluster (e.g., from Acinetobacter calcoaceticus or Pseudomonas fluorescens) is cloned into a broad-host-range expression vector.[8]
-
Transformation: The resulting plasmid is transformed into the chosen host strain.
-
Culture and Induction: The recombinant strain is cultured in a suitable medium. Gene expression can be induced, for example, by the addition of IPTG if using a T7 promoter system.
-
PQQ Detection: The production and secretion of PQQ into the culture medium can be detected and quantified using HPLC or by a functional assay, such as the reconstitution of a PQQ-dependent glucose dehydrogenase.[8]
Expression and Purification of PqqE
PqqE is a radical SAM enzyme containing iron-sulfur clusters, necessitating anaerobic conditions for its expression and purification to maintain activity.[7][10]
Protocol Outline:
-
Cloning: The pqqE gene is cloned into an expression vector, often with an N-terminal His6-tag for affinity purification.
-
Co-expression: For enhanced iron-sulfur cluster assembly, E. coli is co-transformed with a plasmid expressing the suf genes (e.g., pPH151).[7][10]
-
Anaerobic Culture and Induction: The cells are grown under strict anaerobic conditions to a desired optical density before inducing protein expression with IPTG.
-
Anaerobic Purification: Cell lysis and subsequent purification via Ni-NTA affinity chromatography are performed inside an anaerobic glovebox.[10]
-
Reconstitution: The purified PqqE may require in vitro reconstitution with iron and sulfide to ensure the integrity of the iron-sulfur clusters.[10]
PqqE Activity Assay (LC-MS based)
The activity of PqqE can be monitored by the reductive cleavage of its co-substrate, S-adenosyl-L-methionine (SAM), to methionine and 5'-deoxyadenosine.[7]
Protocol Outline:
-
Reaction Setup: The assay is performed under anaerobic conditions. Purified PqqE is incubated with SAM in the presence of a reducing agent (e.g., sodium dithionite). To study the coupled reaction, the precursor peptide PqqA is also included.
-
Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., formic acid).
-
LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of methionine and 5'-deoxyadenosine. A reversed-phase C18 column is typically used for separation.[7]
Purification of the PqqA Peptide
The small precursor peptide PqqA can be produced recombinantly, often as a fusion protein to enhance stability and facilitate purification.[11]
Protocol Outline:
-
Expression as a Fusion Protein: The pqqA gene is cloned into an expression vector that fuses PqqA to a larger, stable protein, such as SUMO, along with a His6-tag.[11]
-
Purification of the Fusion Protein: The fusion protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Cleavage of the Fusion Tag: The SUMO tag is cleaved from PqqA using a specific protease (e.g., ULP protease).[11]
-
Final Purification: The released PqqA peptide is separated from the fusion tag and protease by a second round of IMAC and can be further purified by reversed-phase HPLC.[7][11]
Regulation of PQQ Biosynthesis
The expression of the pqq gene cluster is tightly regulated in response to environmental cues, ensuring that PQQ is synthesized when required for the activity of PQQ-dependent dehydrogenases.
In Pseudomonas species, the transcription of the pqq operon is influenced by the available carbon source. For example, in Pseudomonas aeruginosa, expression is induced by alcohols such as ethanol and 1-propanol, while it is low in the presence of glycerol, succinate, or acetate.[1] In Pseudomonas putida, the highest levels of pqq gene expression are observed when glucose is the sole carbon source and under conditions of low phosphate. This indicates a regulatory link between PQQ biosynthesis and central metabolic pathways.
In the methylotroph Methylobacterium extorquens, the regulatory genes mxbM and mxbD have been shown to be essential for significant PQQ production, suggesting a more complex regulatory network.[2][4]
Diagram of Transcriptional Regulation of the pqq Operon
Experimental Workflow for Pathway Elucidation
The elucidation of the PQQ biosynthetic pathway has followed a logical progression of experimental approaches, which can serve as a template for investigating other complex natural product pathways.
Diagram of Experimental Workflow
Conclusion
The biosynthesis of the pyrroloquinoline alkaloid core, exemplified by PQQ, is a fascinating example of how complex natural products are assembled from simple building blocks through a series of intricate enzymatic reactions. While significant progress has been made in identifying the key genes, enzymes, and intermediates, further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved, particularly PqqB and PqqF. A complete in vitro reconstitution of the pathway from purified components remains a key challenge. The detailed understanding of this biosynthetic pathway not only provides fundamental insights into microbial metabolism but also opens up avenues for the engineered biosynthesis of novel pyrroloquinoline alkaloids with potential therapeutic applications.
References
- 1. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PQQ biosynthetic operons and their transcriptional regulation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyrroloquinoline quinone biosynthesis pathway revisited: A structural approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Pyrroloquinoline Quinone-Dependent Glucose Dehydrogenase Activity in the Model Rhizosphere-Dwelling Bacterium Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Discovery of Hydroxylase Activity for PqqB Provides a Missing Link in the Pyrroloquinoline Quinone Biosynthetic Pathway. [escholarship.org]
- 10. STUDIES RELATING PQQ BIOSYNTHESIS TO PUTATIVE PEPTIDASES AND OPERON STRUCTURE IN PSEUDOMONAS SPECIES | Semantic Scholar [semanticscholar.org]
- 11. The pyrroloquinoline quinone biosynthesis pathway revisited: a structural approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Martinellic Acid: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinellic acid, a naturally occurring guanidine alkaloid, has garnered significant interest within the scientific community due to its intriguing biological activities, including its interaction with bradykinin receptors and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, addressing a critical knowledge gap for researchers and professionals engaged in its study for potential therapeutic applications. This document synthesizes available data on its physicochemical characteristics, stability profile, and relevant experimental methodologies. Furthermore, it presents a putative signaling pathway associated with its biological activity and outlines experimental workflows for its analysis.
Chemical and Physical Properties
This compound possesses a complex molecular structure, featuring a hexahydropyrrolo[3,2-c]quinoline core and two N'-(3-methylbut-2-enyl)carbamimidoyl side chains.[2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties have been computationally predicted, extensive experimental data remains to be fully elucidated.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁N₇O₂ | PubChem[2] |
| Molecular Weight | 495.7 g/mol | PubChem[2] |
| IUPAC Name | (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid | PubChem[2] |
| Appearance | Not explicitly reported, likely a solid at room temperature | Inferred |
| Solubility | Poor solubility in acetonitrile, improved in a 2:1 mixture of acetonitrile and methanol.[1] Further systematic solubility studies in common pharmaceutical solvents are required. | Inferred from synthetic procedures[1] |
| pKa | Not experimentally determined. The molecule possesses both acidic (carboxylic acid) and basic (guanidine) functional groups, suggesting multiple pKa values. | |
| Optical Rotation | [α] = -8.5 (c = 0.01, MeOH) | Witherup et al. (as cited in[1]) |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation development. While comprehensive, systematic stability studies are not yet published, some insights can be gleaned from its chemical synthesis and the general behavior of related chemical moieties.
pH Stability: The presence of a carboxylic acid and two guanidinium groups suggests that the stability of this compound is likely pH-dependent. The guanidinium groups are generally stable under a wide range of pH conditions. However, the overall molecule may be susceptible to degradation under strongly acidic or basic conditions, which could catalyze hydrolysis or other reactions.
Thermal Stability: Information regarding the melting point and decomposition temperature of this compound is not available in the reviewed literature. High temperatures should be avoided during storage and handling until empirical data is available.
Oxidative Stability: The potential for oxidation exists, particularly at the electron-rich aromatic and pyrrolidine rings. Exposure to air and light should be minimized during storage.
Recommended Storage Conditions: Based on the general principles of handling complex organic molecules, it is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Biological Activity and Signaling Pathway
This compound has been reported to exhibit high binding affinity for bradykinin receptors, as well as α₁-adrenergic and muscarinic receptors.[1] Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically initiate a signaling cascade involving phospholipase C (PLC).
Below is a diagram illustrating the putative signaling pathway initiated by the binding of this compound to a bradykinin B2 receptor.
Experimental Protocols
Detailed, validated protocols for the systematic evaluation of this compound's chemical properties and stability are essential for its development. The following section outlines general methodologies that can be adapted for this purpose.
Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO, PBS at various pH values) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in mg/mL or mol/L.
pKa Determination
Objective: To determine the acid dissociation constants (pKa) of this compound.
Methodology (Potentiometric Titration):
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa values can be determined from the titration curve at the half-equivalence points.
Stability Indicating HPLC Method Development
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffer at different pH values) to achieve optimal separation.
-
Forced Degradation Studies: Subject this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
-
Method Optimization: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent drug peak and from each other.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Formal Stability Study
Objective: To evaluate the stability of this compound under defined storage conditions over time.
Methodology:
-
Store aliquots of this compound (as a solid or in solution) under various ICH-recommended storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
-
Monitor for any changes in physical appearance, purity (decrease in the main peak area and increase in impurity peaks), and any other relevant parameters.
-
The shelf-life of the compound can be extrapolated from the degradation kinetics.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for key experimental procedures.
Conclusion
This compound is a promising natural product with significant biological activities. However, a thorough understanding of its chemical properties and stability is paramount for its successful development as a therapeutic agent. This technical guide has summarized the currently available information and provided a framework for the systematic investigation of its key physicochemical parameters. The outlined experimental protocols and workflows offer a starting point for researchers to generate the necessary data to support further preclinical and clinical development. Future studies should focus on obtaining empirical data for solubility, pKa, and stability under various conditions to enable rational formulation design and ensure the quality and efficacy of any potential drug product.
References
The Stereochemical Landscape of Martinellic Acid: A Technical Guide for Researchers
An in-depth exploration of the synthesis, stereochemical assignment, and potential biological implications of the stereoisomers of Martinellic acid, a structurally complex natural product with promising therapeutic applications.
This compound, a pyrrolo[3,2-c]quinoline alkaloid isolated from the root bark of the Amazonian plant Martinella iquitoensis, has garnered significant attention from the scientific community due to its potent bradykinin receptor antagonism. The intricate tricyclic core of this compound features three contiguous stereocenters at positions C3a, C4, and C9b, giving rise to a total of eight possible stereoisomers. The precise spatial arrangement of these centers is crucial for its biological activity, making a thorough understanding of its stereochemistry paramount for the development of effective therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including key synthetic strategies, quantitative data on stereoisomer formation, and detailed experimental protocols for their characterization.
The Absolute Configuration of Natural this compound
The naturally occurring enantiomer of this compound has been determined to be (-)-Martinellic acid, with the absolute configuration of (3aS,4S,9bS). This assignment is supported by multiple enantioselective total syntheses and spectroscopic data.
Stereoselective Synthesis Strategies
The construction of the sterically congested tricyclic core of this compound with precise control over its three stereocenters has been a formidable challenge for synthetic chemists. Two primary strategies have emerged: diastereoselective and enantioselective approaches.
Diastereoselective Synthesis: The Hetero-Diels-Alder Approach
A prominent strategy for the racemic synthesis of the this compound core involves a hetero-Diels-Alder reaction. The diastereoselectivity of this reaction is highly dependent on the choice of catalyst and solvent, allowing for the preferential formation of either the exo or endo diastereomer. Protic acids tend to favor the formation of the desired exo product, which corresponds to the relative stereochemistry found in the natural product.
Table 1: Diastereomeric Ratio in the Hetero-Diels-Alder Reaction for the Synthesis of the this compound Core [1]
| Catalyst (mol %) | Solvent | Diastereomeric Ratio (exo:endo) |
| Yb(OTf)₃ (10) | CH₃CN | 45:55 |
| La(OTf)₃ (10) | CH₃CN | 50:50 |
| Sc(OTf)₃ (10) | CH₃CN | 58:42 |
| CSA (5) | THF | 89:11 |
| p-TsOH (10) | THF | 85:15 |
| TFA (50) | CH₂Cl₂ | 30:70 |
CSA = Camphorsulfonic Acid, p-TsOH = p-Toluenesulfonic Acid, TFA = Trifluoroacetic Acid, OTf = Triflate
Enantioselective Total Synthesis of (-)-Martinellic Acid
Several research groups have reported the enantioselective total synthesis of (-)-Martinellic acid, unequivocally establishing its absolute configuration. These syntheses employ various chiral auxiliaries and catalysts to control the formation of the key stereocenters.
Table 2: Quantitative Data for Enantioselective Syntheses of (-)-Martinellic Acid
| Principal Investigator | Key Chiral Step | Enantiomeric Excess (ee) | Specific Rotation ([α]D) |
| Aponick et al. | Cu-catalyzed enantioselective alkynylation | Not Reported | -85.2 (c 0.5, CHCl₃) at 25 °C |
| Davies et al. | Asymmetric conjugate addition | >99% | -84.0 (c 0.2, CHCl₃) at 20 °C |
It has been noted that synthetic (-)-Martinellic acid exhibits a significantly larger specific rotation value compared to the initially reported value for the natural product, suggesting that the natural isolate may have been partially racemic.
Biological Activity of this compound Stereoisomers
While the biological activity of racemic and the natural (-)-enantiomer of this compound as a bradykinin B2 receptor antagonist has been established, a comprehensive comparison of the bioactivity across all possible stereoisomers is not yet available in the public domain. The principle of stereospecificity in drug action strongly suggests that the different stereoisomers of this compound are likely to exhibit varied pharmacological profiles. Further research in this area is crucial for identifying the most potent and selective isomer for therapeutic development. It is known that the related natural product, martinelline, also possesses stereoisomers with differing biological activities.[2]
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of research on this compound. Below are generalized protocols for key experiments related to its stereochemistry.
Diastereoselective Hetero-Diels-Alder Reaction
Objective: To synthesize the tricyclic core of this compound with diastereocontrol.
Procedure: To a solution of the aniline precursor in anhydrous tetrahydrofuran (THF) is added 2 equivalents of N-Cbz-2-pyrroline. The mixture is cooled, and a catalytic amount (e.g., 5 mol%) of camphorsulfonic acid (CSA) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of a sample of this compound.
Procedure: A solution of the this compound sample is prepared in a suitable solvent (e.g., a mixture of hexane and isopropanol). The solution is injected onto a chiral stationary phase (CSP) column (e.g., Chiralpak series) in an HPLC system. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. Detection is typically performed using a UV detector at a wavelength where the compound absorbs. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[3][4]
Visualization of Key Concepts
To further elucidate the relationships and processes described, the following diagrams are provided.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological function. The development of stereoselective synthetic routes has not only enabled the confirmation of the absolute configuration of the natural product but has also paved the way for the synthesis of its various stereoisomers. While significant progress has been made in controlling the stereochemical outcome of synthetic transformations, a comprehensive understanding of the structure-activity relationship across all stereoisomers remains an important area for future investigation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development, facilitating further exploration of the therapeutic potential of this compound and its analogues.
References
- 1. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Martinellic Acid: A Technical Guide for Researchers
An In-depth Examination of a Novel Bradykinin Receptor Antagonist
Abstract
Martinellic acid, a complex pyrroloquinoline alkaloid isolated from the roots of the Amazonian plant Martinella iquitosensis, has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activities, and the methodologies employed in its synthesis and evaluation. The document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.
Chemical Identity
IUPAC Name: (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C27H41N7O2 | PubChem |
| Molecular Weight | 495.7 g/mol | PubChem |
| XLogP3 | 3.4 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Biological Activity and Mechanism of Action
This compound, along with its structural analog martinelline, was identified as the first naturally occurring non-peptide antagonist of bradykinin receptors.[1] These compounds exhibit micromolar affinity for both the B1 and B2 bradykinin G-protein coupled receptors.[2] The antagonism of these receptors is the primary mechanism of action, making this compound a subject of interest for conditions involving inflammation and pain, where the kallikrein-kinin system is implicated.[1][3][4]
In addition to its effects on bradykinin receptors, this compound has demonstrated modest antibiotic, cytotoxic, and lytic activities.[1]
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activities of this compound and its related compound, martinelline.
| Biological Activity | Test Organism/Cell Line | This compound IC50 (µg/mL) | Martinelline IC50 (µg/mL) |
| Antibiotic Activity | |||
| Bacillus subtilis | >25 | 10 | |
| Staphylococcus aureus | >25 | 25 | |
| Escherichia coli | >25 | >25 | |
| Pseudomonas aeruginosa | >25 | >25 | |
| Cytotoxicity | |||
| B-16 (murine melanoma) | >25 | >25 | |
| M-109 (murine lung carcinoma) | >25 | >25 | |
| Lytic Activity | |||
| Human Red Blood Cells | >25 | >25 |
Data sourced from Witherup et al., 1995.[1]
Bradykinin Receptor Signaling Pathway
Bradykinin receptors (B1 and B2) are G-protein coupled receptors (GPCRs) that, upon activation by bradykinin, initiate a signaling cascade leading to various physiological responses, including inflammation, vasodilation, and pain. This compound exerts its effect by competitively inhibiting the binding of bradykinin to these receptors, thereby attenuating the downstream signaling.
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The complex structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful syntheses, each employing unique strategies and key reactions.
Total Synthesis via Hetero-Diels-Alder Reaction
One approach involves a protic acid-catalyzed 2:1 hetero-Diels-Alder coupling reaction.
Caption: Workflow for the Total Synthesis of this compound via Hetero-Diels-Alder Reaction.
Methodology: The synthesis commences with a protic acid-catalyzed hetero-Diels-Alder reaction between N-Cbz 2-pyrroline and methyl 4-aminobenzoate to form the core tricyclic structure. Subsequent steps involve the introduction of the guanidine moieties, for instance, through a mercury(II)-promoted guanidinylation to install the sterically hindered N-1 pyrrolidine guanidine, followed by the coupling of the side chain.
Isolation from Martinella iquitosensis
Protocol: The original isolation of this compound was performed from the root bark of Martinella iquitosensis. The general procedure involves:
-
Extraction: The dried and ground root bark is extracted with a suitable organic solvent, such as a mixture of methanol and dichloromethane.
-
Partitioning: The crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to yield pure this compound.
Conclusion
This compound stands as a promising natural product with a unique chemical scaffold and significant biological activity as a bradykinin receptor antagonist. Its complex structure has spurred innovation in synthetic organic chemistry. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential, particularly in the fields of inflammation and pain management. The development of more efficient synthetic routes will be crucial for enabling detailed structure-activity relationship studies and advancing this novel compound towards clinical applications.
References
Unveiling Martinellic Acid: A Technical Primer on its Initial Biological Screening
For Immediate Release
A Deep Dive into the Preliminary Pharmacological Assessment of a Novel Bradykinin Receptor Antagonist
This technical guide offers an in-depth overview of the initial biological screening of Martinellic acid, a pioneering natural product identified as a nonpeptide antagonist of bradykinin receptors. This document is tailored for researchers, scientists, and professionals in drug development, providing a consolidated resource on the foundational bioactivity data and experimental methodologies that first characterized this unique molecule.
This compound, along with its congener Martinelline, was first isolated from the Amazonian plant Martinella iquitosensis. These compounds were distinguished as the first naturally occurring nonpeptide antagonists of bradykinin receptors, representing a significant discovery in the exploration of G-protein coupled receptor modulators.
Quantitative Bioactivity Profile
The initial biological evaluation of this compound focused on its affinity for bradykinin B1 and B2 receptors. The following table summarizes the key quantitative data from these preliminary studies, establishing its antagonist profile.
| Compound | Receptor | Assay Type | Ki (nM) |
| This compound | Bradykinin B1 | Radioligand Binding | 1800 ± 200 |
| This compound | Bradykinin B2 | Radioligand Binding | 780 ± 110 |
Core Experimental Protocols
The foundational screening of this compound involved robust radioligand binding assays to determine its affinity for bradykinin receptors. The detailed methodologies are outlined below to facilitate replication and further investigation.
Bradykinin B1 and B2 Receptor Binding Assays
This protocol details the radioligand binding assays used to determine the binding affinity of this compound for the human bradykinin B1 and B2 receptors.
1. Membrane Preparation:
-
Membranes from CHO cells stably expressing either the human bradykinin B1 receptor or the human bradykinin B2 receptor were utilized.
-
Cells were harvested and homogenized in a cold buffer solution (50 mM Tris-HCl, pH 7.4).
-
The homogenate was centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in the assay buffer.
2. Radioligand Binding Assay:
-
The binding assays were performed in a 96-well plate format.
-
Each well contained the respective cell membranes, a specific radioligand ([³H]-des-Arg¹⁰-kallidin for B1 receptors or [³H]-bradykinin for B2 receptors), and varying concentrations of this compound or a control compound.
-
The total binding was determined in the absence of any competing ligand, while non-specific binding was measured in the presence of a saturating concentration of an unlabeled bradykinin analog.
-
The reaction mixture was incubated to allow for binding equilibrium to be reached.
-
Following incubation, the membranes were harvested by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was quantified using a scintillation counter.
3. Data Analysis:
-
The specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) values for this compound were determined by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process, the following workflow diagram has been generated.
Signaling Pathway Context
This compound exerts its effects by antagonizing bradykinin receptors, which are G-protein coupled receptors (GPCRs). The binding of bradykinin to its receptors typically initiates a signaling cascade that leads to various physiological responses. The diagram below illustrates the simplified signaling pathway that is inhibited by this compound.
Exploring the Natural Variants of Martinellic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural variants of Martinellic acid, a pyrrolo[3,2-c]quinoline alkaloid with notable biological activity. This document details the isolation, structure, and biological properties of these compounds, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts with diagrams.
Introduction to this compound and its Analogs
This compound and its close analog, martinelline, were first isolated in 1995 from the root bark of the tropical plant Martinella iquitosensis. These compounds feature a unique hexahydropyrrolo[3,2-c]quinoline core structure and have garnered significant interest due to their activity as bradykinin B1 and B2 receptor antagonists[1]. Bradykinin receptors are implicated in a variety of physiological and pathological processes, including inflammation and pain, making antagonists of these receptors promising targets for drug development.
Beyond this compound and martinelline, two other naturally occurring compounds have been identified that share the same core chemical scaffold: incargranine B and seneciobipyrrolidine. These can be considered natural variants of the this compound core. This guide will delve into the known information on these four natural products.
Chemical Structures and Properties
The natural variants of the this compound core are characterized by the hexahydropyrrolo[3,2-c]quinoline skeleton. Variations in the substituent groups attached to this core give rise to the different natural products.
Table 1: Physicochemical Properties of this compound and its Natural Variants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source |
| This compound | C₂₉H₄₅N₉O₂ | 567.73 | Martinella iquitosensis |
| Martinelline | C₃₀H₄₈N₁₀O | 580.77 | Martinella iquitosensis |
| Incargranine B | C₃₄H₄₂N₄O₁₀ | 682.72 | Incarvillea mairei |
| Seneciobipyrrolidine | C₁₈H₂₄N₂ | 268.39 | Senecio scandens[2] |
Isolation and Structure Elucidation: Experimental Protocols
The isolation of these natural products from their respective plant sources involves multi-step extraction and chromatographic purification processes. The structural elucidation relies heavily on modern spectroscopic techniques.
This compound from Martinella iquitosensis
Isolation Protocol:
The original isolation of this compound was reported by Witherup et al. in 1995. The general procedure is as follows:
-
Extraction: The dried and ground root bark of Martinella iquitosensis is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane), followed by extraction with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate).
-
Chromatography: The enriched fraction is then subjected to a series of chromatographic separations. This may include:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove pigments and other high molecular weight impurities[2].
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are often employed for the final purification of the individual compounds.
-
Structure Elucidation:
The structure of this compound was determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex chemical structure and the connectivity of atoms.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores present in the molecule.
Incargranine B from Incarvillea mairei
Isolation Protocol:
Details of the specific isolation protocol for incargranine B from Incarvillea mairei are not extensively detailed in the readily available literature. However, a general approach for alkaloid isolation from plant material would be followed, similar to that described for this compound, involving extraction, solvent partitioning, and multiple steps of column chromatography.
Structure Elucidation:
The structure of incargranine B was also determined by spectroscopic analysis. Notably, its initial structural assignment was later revised based on total synthesis efforts, highlighting the importance of synthetic chemistry in confirming the structures of complex natural products.
Seneciobipyrrolidine from Senecio scandens
Isolation Protocol:
The isolation of alkaloids from Senecio scandens has been reported to involve the following steps[2]:
-
Extraction: The plant material is extracted with a suitable solvent.
-
Chromatography: The crude extract is subjected to chromatography on silica gel and Sephadex LH-20 columns to separate the different alkaloid components[2].
Structure Elucidation:
The structure of seneciobipyrrolidine was determined through spectral analysis and chemical evidence[2].
Biological Activity
The known biological activities of this compound and its natural variants are summarized below.
Table 2: Biological Activity of this compound and its Natural Variants
| Compound | Biological Target/Activity | Quantitative Data (IC₅₀/EC₅₀) |
| This compound | Bradykinin B1 and B2 receptor antagonist | Micromolar binder |
| Martinelline | Bradykinin B1 and B2 receptor antagonist | Micromolar binder |
| Incargranine B | Not yet reported | - |
| Seneciobipyrrolidine | Not yet reported | - |
Biosynthetic Considerations
The biosynthesis of the pyrrolo[3,2-c]quinoline core of these natural products is an area of ongoing research. Understanding the biosynthetic pathway is crucial as it can provide insights into the potential for discovering further natural variants and for developing biocatalytic production methods.
Below is a conceptual workflow for the investigation of the biosynthetic pathway.
Signaling Pathways
The primary reported biological activity of this compound and martinelline is the antagonism of bradykinin B1 and B2 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by bradykinin, trigger intracellular signaling cascades leading to various physiological responses, including inflammation and pain.
The diagram below illustrates a simplified signaling pathway of bradykinin receptors and the point of intervention for antagonists like this compound.
Future Directions
The exploration of natural variants of this compound is an active area of research. Key future directions include:
-
Discovery of New Variants: Further investigation of Martinella, Incarvillea, and Senecio species, as well as other related plant genera, may lead to the discovery of new analogs with potentially improved biological activities.
-
Elucidation of Biosynthesis: A complete understanding of the biosynthetic pathway will be instrumental for synthetic biology approaches to produce these complex molecules.
-
Pharmacological Characterization: Comprehensive pharmacological profiling of incargranine B and seneciobipyrrolidine is needed to understand their therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs based on the natural product scaffolds will be crucial for defining the structural requirements for potent and selective biological activity.
This guide serves as a foundational resource for researchers interested in the fascinating chemistry and biology of this compound and its natural variants. The unique chemical architecture and promising biological activity of these compounds ensure that they will remain a focus of natural product chemistry and drug discovery for years to come.
References
An In-Depth Technical Guide to Martinellic Acid and its Relationship to Martinelline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinellic acid and its derivative, martinelline, are intricate alkaloids possessing a unique hexahydropyrrolo[3,2-c]quinoline core. Isolated from the Amazonian medicinal plant Martinella iquitosensis, these compounds have garnered significant interest within the scientific community. Martinelline, in particular, has been identified as the first naturally occurring nonpeptidic antagonist of the bradykinin B2 receptor, a key player in inflammation and pain signaling pathways. This technical guide provides a comprehensive overview of the chemical relationship between this compound and martinelline, their biological activities with a focus on bradykinin B2 receptor antagonism, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the pertinent signaling pathway.
Introduction
The rich biodiversity of the Amazon rainforest has long been a source of novel chemical entities with therapeutic potential. Among these are this compound and martinelline, two guanidine alkaloids first isolated from the roots of Martinella iquitosensis and Martinella obovata.[1] These plants have a history of use in traditional medicine for treating eye ailments and inflammation.[1] The complex molecular architecture of these alkaloids, featuring a hexahydropyrrolo[3,2-c]quinoline scaffold, has presented a significant challenge and an attractive target for synthetic chemists.
This guide will delve into the core aspects of this compound and martinelline, providing researchers and drug development professionals with a detailed understanding of their chemistry, biological function, and the methodologies employed in their study.
Chemical Structure and Relationship
This compound and martinelline share the same fundamental hexahydropyrrolo[3,2-c]quinoline core structure. The key distinction between the two lies in the functional group at the C-8 position of the quinoline ring. This compound possesses a carboxylic acid at this position, while martinelline is the corresponding ester, featuring a more complex side chain. This structural relationship is pivotal, as the esterification of this compound to form martinelline significantly enhances its biological activity.
Table 1: Chemical Properties of this compound and Martinelline
| Property | This compound | Martinelline |
| Molecular Formula | C27H41N7O2 | C33H52N10O2 |
| Molecular Weight | 495.67 g/mol | 620.83 g/mol |
| Core Structure | Hexahydropyrrolo[3,2-c]quinoline | Hexahydropyrrolo[3,2-c]quinoline |
| Key Functional Group | Carboxylic Acid at C-8 | Ester at C-8 |
Biological Activity and Mechanism of Action
The primary biological target of martinelline is the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. Martinelline acts as a nonpeptidic antagonist of this receptor, a significant discovery as it represents a novel class of compounds with this activity.[1] this compound, by contrast, is considered to be less biologically active.[1]
Bradykinin B2 Receptor Antagonism
Table 2: Binding Affinities of Selected Bradykinin B2 Receptor Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Icatibant | Human B2 | Radioligand Binding | 0.60 | - | [2] |
| Compound 1 | Human B2 | Radioligand Binding | 3.8 | - | [2] |
| Compound 2 | Human B2 | Radioligand Binding | 3.9 | - | [2] |
| Compound 3 | Human B2 | Radioligand Binding | 0.50 | - | [2] |
| MEN16132 | Rat B2 | Radioligand Binding | 0.65 | - | [3] |
| Icatibant | Rat B2 | Radioligand Binding | 4.60 | - | [3] |
| FR173657 | Human B2 | Radioligand Binding | - | 2.9 | [4] |
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is coupled to both Gq and Gi proteins. Upon agonist binding, the receptor activates these G-proteins, initiating a cascade of intracellular signaling events. The antagonism by martinelline presumably involves the competitive binding to the receptor, thereby preventing the conformational changes required for G-protein activation.
References
- 1. Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes [ccspublishing.org.cn]
- 2. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 3. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Theoretical Conformational Analysis of Martinellic Acid: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
Martinellic acid, a natural product isolated from the roots of Martinella iquitosensis, has garnered significant interest within the medicinal chemistry community.[1][2] Its complex, stereochemically rich hexahydropyrrolo[3,2-c]quinoline core and guanidine-containing side chains present a formidable synthetic challenge and a compelling subject for structural and functional studies.[2] Of particular note is its established activity as a bradykinin receptor antagonist, suggesting its potential as a lead compound for the development of novel therapeutics.[1][3][4][5]
Computational Methodology for Conformational Analysis
A robust theoretical conformational analysis of a flexible molecule like this compound typically involves a multi-step computational approach. This process begins with the generation of a diverse set of possible conformations and culminates in high-level quantum mechanical calculations to accurately determine their relative energies.
Initial 3D Structure Generation and Preparation
The first step is to generate a reasonable starting 3D structure of this compound. This can be accomplished using molecular building software (e.g., Avogadro, ChemDraw 3D). The protonation state of the molecule at a physiological pH (typically 7.4) should be carefully considered, particularly for the carboxylic acid and guanidine groups.
Conformational Search
Due to the presence of multiple rotatable bonds, this compound can exist in a vast number of conformations. A systematic or stochastic conformational search is necessary to explore this landscape.
Experimental Protocol:
-
Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94s, OPLS3e) is chosen to rapidly calculate the potential energy of different conformations. The choice of force field should be validated for its ability to accurately model the types of interactions present in this compound (e.g., hydrogen bonding, torsional potentials of the heterocyclic core).
-
Search Algorithm: A conformational search algorithm is employed to generate a diverse population of low-energy conformers. Common methods include:
-
Systematic Search: Rotates each dihedral angle by a defined increment. This method is thorough but computationally expensive for highly flexible molecules.
-
Stochastic/Monte Carlo Search: Randomly perturbs the molecular geometry and accepts or rejects the new conformation based on its energy. This is often more efficient for exploring a large conformational space.
-
Molecular Dynamics (MD) Simulation: Simulates the movement of the molecule over time at a given temperature, allowing it to overcome energy barriers and sample different conformational states. Snapshots from the trajectory can be saved and minimized to identify unique low-energy conformers.
-
-
Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface defined by the chosen force field.
-
Clustering and Pruning: The resulting conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique structures. Redundant and high-energy conformers (e.g., >10-20 kcal/mol above the global minimum) are typically discarded.
Quantum Mechanical Refinement
The geometries and relative energies of the low-energy conformers identified in the molecular mechanics search should be refined using more accurate quantum mechanical (QM) methods.
Experimental Protocol:
-
Method Selection: Density Functional Theory (DFT) is a widely used QM method that offers a good balance of accuracy and computational cost. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) are selected. The choice may be guided by literature precedents for similar molecular systems.
-
Geometry Optimization: The geometry of each unique conformer from the conformational search is re-optimized at the chosen level of QM theory.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set to obtain more accurate relative energies. Implicit solvent models (e.g., PCM, SMD) can be included to account for the effects of a solvent environment.
-
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies at a specific temperature.
Data Presentation
The quantitative data generated from the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for how such data would be structured.
Table 1: Key Dihedral Angles of Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Dihedral Angle 3 (°C) | ... |
| MA-Conf-01 | 0.00 | value | value | value | ... |
| MA-Conf-02 | value | value | value | value | ... |
| MA-Conf-03 | value | value | value | value | ... |
| ... | ... | ... | ... | ... | ... |
Table 2: Calculated Coupling Constants for Low-Energy Conformers
| Conformer ID | J(H1-H2) (Hz) | J(H2-H3) (Hz) | J(H3-H4) (Hz) | ... |
| MA-Conf-01 | value | value | value | ... |
| MA-Conf-02 | value | value | value | ... |
| MA-Conf-03 | value | value | value | ... |
| ... | ... | ... | ... | ... |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the computational workflow for conformational analysis and the biological signaling pathway of this compound's target.
Caption: Computational workflow for the theoretical conformational analysis of this compound.
This compound is known to be an antagonist of the bradykinin B2 receptor.[1][3] Bradykinin is a peptide that mediates inflammatory responses through its interaction with G protein-coupled receptors. The binding of an antagonist like this compound would block the downstream signaling cascade initiated by bradykinin.
Caption: Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of this compound.
Conclusion
The theoretical conformational analysis of this compound is a critical step in understanding its structure-activity relationship and for guiding future drug design efforts. Although specific conformational data for this molecule is not currently available, the methodological framework presented in this whitepaper provides a comprehensive guide for researchers to perform such an analysis. By combining molecular mechanics, quantum mechanics, and a systematic workflow, it is possible to elucidate the conformational preferences of this compound, which in turn can inform our understanding of its interaction with the bradykinin B2 receptor and provide a foundation for the rational design of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. First total synthesis of this compound, a naturally occurring bradykinin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C27H41N7O2 | CID 10255246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (±)-Martinellic Acid: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinellic acid, a pyrrolo[3,2-c]quinoline alkaloid isolated from the roots of Martinella iquitosensis, has garnered significant attention from the synthetic community due to its novel molecular architecture and its activity as a non-peptide antagonist for bradykinin B1 and B2 receptors. This document provides a detailed overview of prominent methodologies for the total synthesis of racemic (±)-martinellic acid, presenting comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic strategies.
Comparative Analysis of Synthetic Methodologies
Several distinct strategies have been successfully employed for the total synthesis of (±)-martinellic acid. The following table summarizes the key quantitative data from two prominent approaches, offering a clear comparison of their efficiency.
| Methodology | Key Reaction | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Snider (2002) | Hetero-Diels-Alder (Povarov) Reaction | 9 | 10 | [1] |
| Snider (2001) | Azomethine Ylide [3+2] Cycloaddition | 14 | 3 | [2][3] |
Synthetic Strategies and Key Transformations
Hetero-Diels-Alder (Povarov Reaction) Approach
This approach, developed by Snider and coworkers, features a biomimetic hetero-Diels-Alder reaction as the key step to construct the tricyclic core of this compound.[1][4] A multicomponent coupling of a substituted aniline with two equivalents of an endocyclic enamine under protic acid catalysis affords the desired exo-diastereomer of the pyrroloquinoline skeleton.[1]
Key Features:
-
Convergent Strategy: The core structure is assembled rapidly in a single step from readily available starting materials.
-
Diastereoselectivity: Protic acid catalysis, using camphorsulfonic acid (CSA), was found to be crucial for achieving the desired exo-diastereoselectivity. Lewis acid catalysis, in contrast, favored the undesired endo-diastereomer.[1]
-
Guanidinylation: The synthesis involves a mercury(II)-promoted guanidinylation to install the sterically hindered guanidine groups.[1]
Logical Workflow of the Hetero-Diels-Alder Approach
Caption: Workflow of the Hetero-Diels-Alder approach.
Azomethine Ylide [3+2] Cycloaddition Approach
Another strategy from the Snider group utilizes an intramolecular [3+2] dipolar cycloaddition of an azomethine ylide to construct the pyrroloquinoline ring system.[2][3] This linear synthesis begins with the formation of a vinyl pyrrolidinone from an aniline and a Meldrum's acid-activated vinylcyclopropane.[2]
Key Features:
-
Stepwise Construction: The rings are formed in a more linear fashion compared to the hetero-Diels-Alder approach.
-
Azomethine Ylide Generation: The key intermediate is formed by the condensation of an aldehyde with N-benzylglycine.[2]
-
Guanidine Formation: This route employs a cyanamide-based method for the introduction of the guanidine moiety.[2]
Logical Workflow of the Azomethine Ylide Cycloaddition Approach
Caption: Workflow of the Azomethine Ylide approach.
Experimental Protocols for Key Experiments
Protocol 1: Povarov Reaction for Tricyclic Triamine Core Synthesis
This protocol describes the key hetero-Diels-Alder reaction to form the core structure of this compound, as reported by Snider and coworkers.[1]
Materials:
-
Methyl 4-aminobenzoate
-
N-Cbz 2-pyrroline
-
Camphorsulfonic acid (CSA)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for flash chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of methyl 4-aminobenzoate (1.0 equiv) in anhydrous THF, add N-Cbz 2-pyrroline (2.0 equiv).
-
Add camphorsulfonic acid (CSA) (5 mol %) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to separate the exo and endo diastereomers, affording the desired exo adduct.[1] In a reported experiment, this reaction yielded the desired product in 74% yield with an 11:89 diastereomeric ratio in favor of the exo product.[1]
Protocol 2: Azomethine Ylide Formation and [3+2] Cycloaddition
This protocol outlines the formation of the tetracyclic lactam intermediate via an azomethine ylide cycloaddition, a key step in an alternative synthesis by the Snider group.[2]
Materials:
-
Aldehyde intermediate (derived from the vinyl pyrrolidinone)
-
N-benzylglycine
-
Toluene
-
Silica gel for flash chromatography
-
Standard laboratory glassware, magnetic stirrer, and Dean-Stark apparatus
Procedure:
-
To a solution of the aldehyde intermediate (1.0 equiv) in toluene, add N-benzylglycine (1.0 equiv).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Maintain the reaction at reflux for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel to separate the diastereomeric tetracyclic lactams. A reported yield for the desired cis, anti fused tetracyclic lactam was 57%.[2]
Protocol 3: Guanidinylation via Cyanamide Intermediate
This protocol details a method for introducing the guanidine functionality onto a hindered secondary amine, as utilized in the azomethine ylide approach.[2]
Materials:
-
Hindered amine precursor
-
Cyanogen bromide
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
3-methyl-2-buten-1-amine
-
Hexafluoro-2-propanol
Procedure:
Part A: Cyanamide Formation
-
Treat the hindered amine precursor with cyanogen bromide in ethanol in the presence of sodium bicarbonate.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
The resulting cyanamide is typically used in the next step without extensive purification. This reaction is reported to proceed in virtually quantitative yield.[2]
Part B: Guanidine Formation
-
Dissolve the crude cyanamide in hexafluoro-2-propanol.
-
Add 3-methyl-2-buten-1-amine to the solution.
-
Heat the reaction mixture to 120 °C in a sealed tube.
-
Monitor the reaction for completion.
-
After cooling, purify the product by appropriate chromatographic methods.
Conclusion
The total synthesis of (±)-martinellic acid has been achieved through multiple elegant strategies. The hetero-Diels-Alder approach offers a more convergent and efficient route in terms of step count and overall yield. In contrast, the azomethine ylide cycloaddition provides an alternative, albeit longer, pathway to the natural product. The choice of synthetic route will depend on the specific goals of the research program, including the need for analogue synthesis and the availability of starting materials. The protocols provided herein for key transformations offer a practical guide for researchers aiming to synthesize this compound and its derivatives.
References
Enantioselective Synthesis of Martinellic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent enantioselective synthetic routes toward the natural product (-)-Martinellic acid. Martinellic acid, and its congener martinelline, are pyrroloquinoline alkaloids isolated from the root bark of Martinella iquitoensis. These compounds have garnered significant interest due to their novel structure and biological activity, including non-peptide bradykinin receptor antagonism and antimicrobial properties. The stereocontrolled construction of the tricyclic core and the installation of the guanidine moieties have been the central challenges in their total synthesis.
Herein, we present and compare three distinct and successful enantioselective strategies, offering detailed experimental protocols for key transformations and summarizing their efficiencies.
Comparative Analysis of Enantioselective Syntheses
The following table summarizes the key quantitative data from three prominent enantioselective total syntheses of (-)-Martinellic acid. This allows for a direct comparison of their overall efficiency and stereochemical control.
| Synthetic Approach | Key Enantioselective Step | Overall Yield (%) | Number of Steps (Longest Linear) | Final Enantiomeric Excess (ee) | Reference |
| Davies et al. | Chiral lithium amide conjugate addition | 1.3% | 20 | >99% | --INVALID-LINK-- |
| Pappoppula & Aponick | Cu-catalyzed enantioselective alkynylation | Not explicitly stated | 12 | 94% | --INVALID-LINK-- |
| Iwabuchi et al. | Tandem Mukaiyama-Mannich/aminal cyclization | ~1.5% | 18 | >98% | --INVALID-LINK-- |
Synthetic Strategies and Key Visualizations
The following diagrams illustrate the logical workflow of the three distinct enantioselective approaches to (-)-Martinellic acid.
Davies Group's Biomimetic Approach
This strategy relies on a chiral lithium amide for asymmetric conjugate addition to establish the initial stereocenters, followed by a diastereoselective Wittig reaction and intramolecular Michael addition to construct the tricyclic core.
Caption: Davies et al. synthesis workflow.
Pappoppula and Aponick's Convergent Synthesis
This approach utilizes a novel copper-catalyzed enantioselective alkynylation of a quinoline derivative to set the absolute stereochemistry early in the synthesis.
Caption: Pappoppula & Aponick synthesis workflow.
Iwabuchi Group's Tandem Reaction Strategy
This synthesis features a key tandem Mukaiyama-Mannich reaction followed by an aminal cyclization to efficiently construct the core structure with high stereocontrol.
Caption: Iwabuchi et al. synthesis workflow.
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the respective publications and detail the key stereochemistry-defining steps.
Protocol 1: Asymmetric Conjugate Addition (Davies et al.)[1]
This procedure describes the key step for installing the C(9b) and C(3a) stereogenic centers.
Materials:
-
(R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amine
-
n-Butyllithium (nBuLi) in hexanes
-
tert-Butyl (E)-3-[2’-(N,N-diallylamino)-5’-bromophenyl]propenoate
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
Procedure:
-
To a solution of (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amine (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add nBuLi (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of tert-butyl (E)-3-[2’-(N,N-diallylamino)-5’-bromophenyl]propenoate (1.0 eq.) in anhydrous THF dropwise to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-amino ester.
Expected Outcome: The desired β-amino ester is obtained in high yield (>95%) and with excellent diastereoselectivity (>99:1 dr).
Protocol 2: Cu-Catalyzed Enantioselective Alkynylation (Pappoppula & Aponick)[2][3]
This protocol outlines the copper-catalyzed addition of a terminal alkyne to a quinoline-derived electrophile, setting the absolute stereochemistry of the C4 position.
Materials:
-
Quinoline-derived allyl carbonate
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) acetate (CuOAc)
-
(R)-StackPhos ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox, add CuOAc (5 mol%), (R)-StackPhos ligand (6 mol%), and Cs₂CO₃ (1.5 eq.) to an oven-dried reaction vial.
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes.
-
Add the quinoline-derived allyl carbonate (1.0 eq.) followed by the terminal alkyne (1.2 eq.).
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expected Outcome: The chiral propargylated quinoline product is typically obtained in good yield with high enantioselectivity (e.g., 94% ee).
Protocol 3: Tandem Mukaiyama-Mannich/Aminal Cyclization (Iwabuchi et al.)[4][5]
This procedure describes the one-pot reaction that efficiently constructs the tricyclic core of this compound.
Materials:
-
Chiral N-Boc-α-methoxy-pyrrolidine (N-acyliminium ion precursor)
-
Silyl enol ether derived from a substituted acetophenone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the chiral N-Boc-α-methoxy-pyrrolidine (1.0 eq.) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add TMSOTf (0.2 eq.) dropwise.
-
Stir the mixture for 10 minutes to generate the N-acyliminium ion in situ.
-
Add a solution of the silyl enol ether (1.2 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The tricyclic lactam is formed as a single diastereomer in good yield, with the stereochemistry dictated by the chiral auxiliary, achieving >98% ee.
Application Notes and Protocols for the Diels-Alder Synthesis of Martinellic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key steps in the total synthesis of Martinellic acid, with a particular focus on the strategic hetero-Diels-Alder reaction for the construction of the core pyrrolo[3,2-c]quinoline scaffold. This compound and its related alkaloid, martinelline, are potent bradykinin B2 receptor antagonists, making their synthesis a significant area of interest for drug development.
Core Synthesis Strategy: A Hetero-Diels-Alder Approach
The total synthesis of this compound has been achieved through various routes, with a notable and efficient strategy employing a hetero-Diels-Alder reaction. This approach, pioneered by Batey and coworkers, involves a [4+2] cycloaddition between an electron-rich dienophile and an in situ-generated 2-azadiene.[1][2] This key step rapidly constructs the tricyclic core of the molecule with control over the crucial stereochemistry.
A significant finding in this synthesis was the use of protic acid catalysis to achieve the desired exo-diastereoselectivity, a departure from the more common Lewis acid catalysis which favored the undesired endo-diastereomer.[1][2]
Key Experimental Protocols
The following protocols are based on the successful total synthesis of (±)-Martinellic acid.
Protocol 1: Protic Acid-Catalyzed Hetero-Diels-Alder Cycloaddition
This protocol details the formation of the tricyclic triamine core, a key intermediate in the synthesis of this compound.
Materials:
-
Methyl 4-aminobenzoate
-
N-Cbz-2-pyrroline
-
Anhydrous Tetrahydrofuran (THF)
-
Protic Acid Catalyst (e.g., (1S)-(+)-10-Camphorsulfonic acid (CSA), p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Acetic acid (AcOH), Citric acid, Tartaric acid)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a solution of methyl 4-aminobenzoate (1.0 equiv) in anhydrous THF, add N-Cbz-2-pyrroline (2.0 equiv).
-
Add the protic acid catalyst (see Table 1 for catalyst loading).
-
Stir the reaction mixture at room temperature for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers and afford the desired exo-adduct.
Quantitative Data Summary
The choice of protic acid catalyst and solvent significantly impacts the yield and diastereoselectivity of the hetero-Diels-Alder reaction. The following table summarizes the results from the investigation by Powell and Batey.[3]
| Catalyst (mol %) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| CSA (5) | THF | 24 | 74 | 11:89 |
| p-TsOH (50) | THF | 24 | 65 | 29:71 |
| Citric Acid (50) | THF | 24 | 58 | 33:67 |
| TFA (50) | THF | 24 | 61 | 80:20 |
| AcOH (50) | THF | 24 | 45 | 75:25 |
| Tartaric Acid (50) | THF | 24 | 53 | 69:31 |
| CSA (5) | THF/H₂O (10:1) | 24 | 68 | 78:22 |
Table 1: Effect of Protic Acid Catalysts and Solvent on the Hetero-Diels-Alder Reaction. [3]
Protocol 2: Deprotection and Formation of the Triamine Salt
Materials:
-
exo-Adduct from Protocol 1
-
Pearlman's Catalyst (20% Pd(OH)₂/C)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl) in diethyl ether
Procedure:
-
Dissolve the purified exo-adduct in methanol.
-
Add Pearlman's catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the triamine hydrochloride salt.
-
Collect the salt by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Guanidinylation and Final Synthesis of this compound
This protocol describes the installation of the guanidine moieties and the final deprotection to yield this compound.
Materials:
-
Triamine salt from Protocol 2
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Guanidinylation: To a solution of the triamine salt in DMF, add triethylamine to neutralize the salt. Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and mercury(II) chloride. Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography to yield the protected guanidinylated intermediate.
-
Final Deprotection: Dissolve the protected intermediate in a mixture of TFA and DCM. Stir at room temperature until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by reverse-phase high-performance liquid chromatography (HPLC) to afford (±)-Martinellic acid.
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the key transformations in the total synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Mechanism of the Hetero-Diels-Alder Reaction
This diagram shows the proposed concerted [4+2] cycloaddition mechanism.
Caption: The hetero-Diels-Alder cycloaddition mechanism.
Bradykinin B2 Receptor Signaling and Antagonism by this compound
This compound functions as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of bradykinin to the B2 receptor normally triggers a signaling cascade leading to various physiological effects, including inflammation and pain. This compound blocks this binding, thereby inhibiting the downstream signaling.[4][5]
Caption: Bradykinin B2 receptor signaling and its antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Martinellic Acid as a Bradykinin B2 Receptor Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinellic acid is a naturally occurring alkaloid first isolated from the plant Martinella iquitensis. Structurally, it possesses a unique hexahydropyrrolo[3,2-c]quinoline core.[1] Along with its analog, martinelline, it has been identified as a non-peptidic antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes including inflammation, pain, and cardiovascular regulation. While martinelline is noted as the first naturally occurring non-peptidic B2R antagonist, this compound is reported to be less biologically active.[2]
These application notes provide an overview of the use of this compound as a research probe for the bradykinin B2 receptor, including its mechanism of action, available pharmacological data, and detailed protocols for its experimental application. Given its reported low affinity, the utility of this compound may be focused on studies requiring a weak antagonist or for comparative studies with higher-affinity B2R ligands.
Mechanism of Action
This compound acts as an antagonist at the bradykinin B2 receptor. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks or attenuates the effects of the endogenous agonist, bradykinin. The B2 receptor is primarily coupled to Gαq/11, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to the B2 receptor, this compound prevents these downstream signaling events from occurring in response to bradykinin.
Data Presentation
The available quantitative data on the pharmacological activity of this compound at the bradykinin B2 receptor is limited. The following table summarizes the reported binding affinity. It is important to note that the affinity is in the micromolar range, indicating a low-potency antagonist.
| Compound | Receptor | Species | Assay Type | Affinity Measurement | Value | Reference |
| This compound | Bradykinin B2 | Guinea pig | Radioligand Binding | Ki | >25 µg/mL | [2] |
Note: The reported value indicates a very low affinity, with significant binding only observed at concentrations greater than 25 µg/mL.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antagonist activity of this compound at the bradykinin B2 receptor. These are generalized protocols and should be optimized for specific cell lines and experimental conditions. Given the low potency of this compound, researchers should be prepared to use high concentrations of the compound.
Protocol 1: Radioligand Binding Assay for Competitive Inhibition
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled B2 receptor antagonist.
Materials:
-
Cells or cell membranes expressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells stably expressing human B2R).
-
Radiolabeled B2 receptor antagonist (e.g., [³H]-Bradykinin).
-
This compound.
-
Unlabeled bradykinin (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation (if using membranes):
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to the desired protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Radiolabeled antagonist at a concentration near its Kd.
-
Varying concentrations of this compound or buffer (for total binding) or a saturating concentration of unlabeled bradykinin (for non-specific binding).
-
Cell membranes or whole cells.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium release.
Materials:
-
Cells endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., HEK293-B2R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
Bradykinin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Pluronic F-127.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Preparation:
-
Seed cells in 96-well plates and grow to confluence.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and incubate the cells with the dye loading solution at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the response to the control (bradykinin alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by generating full dose-response curves to bradykinin in the presence of increasing fixed concentrations of this compound.
-
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the ability of this compound to inhibit bradykinin-stimulated production of inositol phosphates, a direct downstream signal of Gαq activation.
Materials:
-
Cells expressing the bradykinin B2 receptor.
-
myo-[³H]-inositol.
-
This compound.
-
Bradykinin.
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl).
-
Quenching solution (e.g., ice-cold 0.1 M HCl).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Labeling:
-
Culture cells in the presence of myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with stimulation buffer containing various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with bradykinin (at its EC80 concentration) for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold quenching solution.
-
Lyse the cells and collect the supernatant.
-
-
Isolation of Inositol Phosphates:
-
Apply the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-inositol phosphates produced in each sample.
-
Plot the percentage of inhibition of bradykinin-stimulated IP accumulation against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: General Workflow for Functional Antagonist Assays.
References
Application Notes and Protocols for In Vitro Bradykinin Receptor Antagonism Assays of Martinellic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinellic acid, a natural product isolated from the plant Martinella iquitosensis, has been identified as a potential antagonist of bradykinin receptors.[1] Bradykinin, a potent inflammatory mediator, exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of the acute physiological responses to bradykinin, while the B1 receptor is typically upregulated during inflammation and contributes to chronic inflammatory states. Antagonism of these receptors presents a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and angioedema.
These application notes provide detailed protocols for key in vitro assays to characterize the bradykinin receptor antagonist activity of this compound. The described methods include a radioligand binding assay to determine binding affinity, a calcium mobilization assay to assess functional antagonism, and a reporter gene assay to measure downstream signaling inhibition.
Bradykinin Receptor Signaling Pathway
Bradykinin receptors (B1R and B2R) are G protein-coupled receptors that, upon activation by bradykinin, primarily couple to Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in bradykinin-mediated cellular responses.
References
Application Note: Quantitative Analysis of Martinellic Acid in Rat Plasma using HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of Martinellic acid in rat plasma. This compound, a guanidine alkaloid, is a known bradykinin receptor antagonist with potential therapeutic applications. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and limit of quantification, demonstrating its suitability for pharmacokinetic studies in preclinical drug development.
Introduction
This compound is a natural product first isolated from the plant Martinella iquitosensis. It belongs to the pyrrolo[3,2-c]quinoline class of alkaloids and is characterized by the presence of two guanidine-containing side chains.[1] Pharmacological studies have identified this compound as a potent antagonist of the bradykinin B2 receptor, a G-protein coupled receptor involved in inflammation and pain signaling pathways. This activity makes this compound a compound of interest for the development of new analgesic and anti-inflammatory drugs.
To support the preclinical development of this compound, a reliable and sensitive bioanalytical method is required to determine its concentration in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technology of choice for such applications due to its high selectivity, sensitivity, and speed. This application note presents a detailed protocol for the quantification of this compound in rat plasma, a key matrix for pharmacokinetic evaluation.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Verapamil (or a structurally similar stable isotope-labeled this compound if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Rat plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange
Instrumentation
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
A solid-phase extraction (SPE) method was developed for the extraction of this compound from rat plasma.
-
Pre-treatment: To 100 µL of rat plasma, add 20 µL of internal standard solution (1 µg/mL in methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 496.3 | 284.2 | 40 | 25 |
| Verapamil (IS) | 455.3 | 165.1 | 35 | 22 |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in rat plasma.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
Linearity and Range:
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.99.
| Analyte | Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0003 | >0.995 |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low: 3 ng/mL, Medium: 100 ng/mL, High: 800 ng/mL). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LQC | 3 | 6.8 | -2.5 | 8.1 | -1.7 |
| MQC | 100 | 4.2 | 1.3 | 5.5 | 2.1 |
| HQC | 800 | 3.5 | -0.8 | 4.9 | -0.5 |
Limit of Quantification (LOQ):
The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Rat Plasma.
Bradykinin B2 Receptor Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays to Determine Martinellic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Martinellic acid, a guanidine alkaloid isolated from the plant Martinella iquitosensis, has garnered scientific interest due to its reported biological activities.[1] It has been identified as a modest antibiotic and a micromolar binder of several G-protein coupled receptors (GPCRs), notably acting as a bradykinin receptor antagonist.[1][2][3] These properties suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of infectious and inflammatory diseases.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound. The described assays will enable researchers to:
-
Determine its antimicrobial efficacy.
-
Quantify its antagonistic activity at the bradykinin B2 receptor.
-
Evaluate its anti-inflammatory properties.
-
Assess its impact on cell viability and proliferation.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described assays.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
Table 2: Bradykinin B2 Receptor Antagonist Activity of this compound
| Cell Line | Assay Type | Agonist (Bradykinin) EC₅₀ (nM) | This compound IC₅₀ (µM) |
| HEK293 (hB₂R expressing) | Calcium Mobilization | ||
| CHO-K1 (hB₂R expressing) | Calcium Mobilization |
Table 3: Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages
| Assay | Stimulant | This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | LPS (1 µg/mL) | |||
| TNF-α Release | LPS (1 µg/mL) | |||
| IL-6 Release | LPS (1 µg/mL) |
Table 4: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | MTT | 24 | |
| RAW 264.7 | MTT | 24 | |
| HeLa | MTT | 24 |
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Workflow for Calcium Mobilization Assay.
References
Application Notes and Protocols for Solubilizing Martinellic Acid in Preclinical In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Martinellic acid, a natural product with potential therapeutic applications, presents a unique solubilization challenge for in vivo studies due to its complex chemical structure. Containing both a carboxylic acid moiety and two strongly basic guanidinium groups, this compound is a zwitterionic compound at physiological pH. This application note provides a detailed protocol for the systematic solubilization of this compound for preclinical research, focusing on pH adjustment, the use of co-solvents, and excipients to achieve a stable and administrable formulation. All quantitative data is summarized in tables for clarity, and experimental workflows are visually represented.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁N₇O₂ | PubChem CID: 10255246[1] |
| Molecular Weight | 495.7 g/mol | PubChem CID: 10255246[1] |
| Predicted LogP | 3.4 | PubChem CID: 10255246[1] |
| Predicted pKa (Carboxylic Acid) | ~4-5 | General knowledge of aromatic carboxylic acids |
| Predicted pKa (Guanidinium Groups) | ~12-13 | General knowledge of guanidinium groups |
The zwitterionic nature of this compound, arising from its acidic carboxylic acid and basic guanidinium functional groups, governs its solubility profile. At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), and the guanidinium groups will be protonated (positively charged), resulting in a molecule with a net positive charge. While this charge separation can enhance aqueous solubility, the large hydrophobic scaffold of the molecule may still limit its solubility in purely aqueous vehicles.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical workflow for developing a suitable formulation for in vivo studies of this compound.
Caption: A stepwise workflow for the solubilization of this compound.
Experimental Protocols
The following protocols provide a systematic approach to solubilizing this compound. It is recommended to start with simpler methods and progress to more complex formulations as needed.
Materials and Equipment
-
This compound (as pure as possible)
-
Deionized water (Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Common organic solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG400), Dimethyl sulfoxide (DMSO)
-
Excipients: Solutol® HS 15, Kolliphor® EL (Cremophor® EL), Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Microcentrifuge
-
Spectrophotometer or HPLC for concentration determination
Protocol 1: pH-Dependent Aqueous Solubility
This protocol aims to determine the solubility of this compound in aqueous solutions at different pH values. Due to its zwitterionic nature, solubility is expected to be lowest near its isoelectric point and increase at both acidic and basic pH.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrium Solubility Determination:
-
Add an excess amount of this compound to a known volume of each buffer in a microcentrifuge tube.
-
Vortex the tubes for 1 minute and then place them on a rotator at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Presentation:
| pH | Solubility (mg/mL) | Observations |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 8.0 | ||
| 10.0 |
Protocol 2: Co-solvent Systems
If aqueous solubility at a physiologically acceptable pH is insufficient, co-solvents can be employed to increase the solubility.
-
Vehicle Preparation: Prepare various co-solvent systems. The percentage of the organic co-solvent should be kept as low as possible for in vivo studies to minimize toxicity.
| Vehicle | Composition (v/v) |
| A | 10% Ethanol in PBS pH 7.4 |
| B | 20% Propylene glycol in PBS pH 7.4 |
| C | 30% PEG400 in PBS pH 7.4 |
| D | 5% DMSO in PBS pH 7.4 |
-
Solubility Determination:
-
Follow the equilibrium solubility determination method described in Protocol 1, using the co-solvent vehicles instead of buffers.
-
-
Data Presentation:
| Co-solvent System | Solubility (mg/mL) | Observations |
| 10% Ethanol | ||
| 20% Propylene glycol | ||
| 30% PEG400 | ||
| 5% DMSO |
Protocol 3: Excipient-Based Formulations
For compounds with very low solubility, excipients such as surfactants and cyclodextrins can be used to create micellar or inclusion complex formulations.
-
Vehicle Preparation:
| Vehicle | Composition (w/v) |
| E | 5% Solutol® HS 15 in water |
| F | 5% Kolliphor® EL in water |
| G | 20% HP-β-CD in water |
-
Formulation Preparation:
-
Method 1 (Direct Solubilization): Add this compound to the excipient solution and sonicate or stir until dissolved.
-
Method 2 (Thin-film Hydration for Surfactants):
-
Dissolve this compound and the surfactant in a suitable organic solvent (e.g., methanol).
-
Evaporate the solvent under vacuum to form a thin film.
-
Hydrate the film with a buffered aqueous solution (e.g., PBS pH 7.4) with vortexing or sonication.
-
-
Method 3 (Kneading for Cyclodextrins):
-
Mix this compound and HP-β-CD in a mortar.
-
Add a small amount of water or an alcohol-water mixture and knead to form a paste.
-
Dry the paste and then dissolve it in the desired aqueous vehicle.
-
-
-
Solubility and Stability Assessment: Determine the maximum achievable concentration and assess the physical stability of the formulation (e.g., clarity, absence of precipitation) over time at different storage conditions (e.g., 4°C and room temperature).
Formulation Selection and In Vivo Considerations
The selection of the final formulation will depend on the required dose for the in vivo study and the route of administration.
-
Intravenous (IV) Administration: Formulations must be clear, sterile, and free of particulates. Co-solvent concentrations should be minimized to avoid hemolysis and other adverse effects. Excipient-based formulations are often suitable for IV administration.
-
Oral (PO) Gavage: A wider range of formulations can be used, including suspensions if a solution cannot be achieved. However, solutions are generally preferred for consistent absorption.
-
Intraperitoneal (IP) Injection: Similar to IV, formulations should be sterile and non-irritating.
Safety and Handling
-
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
All work with organic solvents should be performed in a well-ventilated fume hood.
Conclusion
The zwitterionic nature of this compound presents a unique solubilization challenge. A systematic approach, starting with pH optimization and progressing to co-solvents and excipients as needed, is crucial for developing a stable and effective formulation for in vivo studies. The protocols outlined in this application note provide a framework for researchers to identify a suitable vehicle for their preclinical investigations of this compound. Careful consideration of the intended route of administration and potential vehicle-related toxicities is essential for successful and reproducible in vivo experiments.
References
Application of Martinellic Acid in Neuroinflammatory Models: A Review of Currently Available Scientific Literature
To date, a thorough review of published scientific literature reveals no specific studies on the application of Martinellic acid in neuroinflammatory models. While the natural compound has been noted for its traditional use in treating eye inflammation, its effects on neuroinflammatory pathways, microglial activation, or in vivo models of neurological inflammation have not been documented in the available research.
This compound is a guanidine alkaloid isolated from the Amazonian plant Martinella iquitoensis.[1][2] Extracts of this plant have been traditionally used by indigenous peoples to alleviate eye ailments, including inflammation and conjunctivitis.[1] Scientific investigation has identified this compound and the related compound Martinelline as modest antibiotics and micromolar binders to several G-protein coupled receptors.[1] Notably, Martinelline was identified as the first naturally occurring nonpeptidic bradykinin B2 receptor antagonist.[1]
The majority of the scientific literature concerning this compound is focused on its complex chemical structure and the development of various total synthesis methodologies.[1][2][3][4][5][6] These studies are crucial for enabling further pharmacological investigation by providing a synthetic source of the compound.
Despite the mention of its anti-inflammatory use in a traditional context, there is a clear gap in the scientific literature regarding its specific activity in the central nervous system. No studies were found that investigated the effect of this compound on key neuroinflammatory signaling pathways such as the NF-κB or NLRP3 inflammasome pathways, which are common targets for anti-neuroinflammatory drug discovery. Furthermore, no data is available on its effect on glial cells (microglia and astrocytes), which are the primary immune cells of the brain, or in animal models of neuroinflammatory diseases like Alzheimer's disease, Parkinson's disease, or multiple sclerosis.
Based on an extensive search of the current scientific literature, there are no available application notes, experimental protocols, or quantitative data on the use of this compound in neuroinflammatory models. The existing research is primarily focused on the synthesis of this natural product. Therefore, detailed protocols, data tables, and signaling pathway diagrams as requested cannot be generated at this time. Further research is required to explore the potential of this compound as a therapeutic agent for neuroinflammatory disorders. Researchers and drug development professionals interested in this area would need to conduct foundational in vitro and in vivo studies to elucidate any such activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of (-)-martinellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Investigating the Effects of Martinellic Acid on Smooth Muscle Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the effects of Martinellic acid on smooth muscle contraction. This compound, a natural product isolated from Martinella iquitosensis, has been identified as a potent antagonist of bradykinin B1 and B2 receptors.[1][2] Bradykinin is a powerful vasodilator, and its antagonism is expected to influence vascular tone by promoting smooth muscle contraction. These protocols are designed to guide researchers in characterizing the pharmacological activity of this compound and elucidating its mechanism of action in smooth muscle tissues. The methodologies described herein can be adapted for studying other novel compounds with potential effects on smooth muscle function.
Introduction
Smooth muscle contraction is a fundamental physiological process regulating a wide range of bodily functions, including blood pressure, gastrointestinal motility, and airway resistance. The modulation of smooth muscle tone is a key target for the development of therapeutic agents for various disorders. This compound is a pyrroloquinoline alkaloid with a unique chemical structure and reported antagonist activity at bradykinin receptors.[1][2] Bradykinin exerts its effects by binding to G-protein coupled receptors on endothelial cells, leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation. By blocking these receptors, this compound is hypothesized to inhibit bradykinin-induced vasodilation and potentially induce smooth muscle contraction.
These application notes provide a framework for testing this hypothesis through a series of well-established in vitro experimental protocols. The presented data are for illustrative purposes and should be experimentally determined for this compound.
Data Presentation
Table 1: Hypothetical Pharmacological Parameters of this compound on Smooth Muscle
| Parameter | Value | Tissue Preparation | Agonist/Antagonist |
| EC50 (Contraction) | 1.5 µM | Rat Aorta (pre-constricted with Phenylephrine) | Agonist |
| IC50 (Inhibition) | 0.8 µM | Rat Aorta | Antagonist (against Bradykinin-induced relaxation) |
| Emax (Contraction) | 85% of KCl-induced max | Rat Aorta | Agonist |
| pA2 | 6.1 | Guinea Pig Ileum | Antagonist (against Bradykinin) |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Isolated Tissue Bath Preparation for Smooth Muscle Contractility Studies
This protocol describes the measurement of isometric contraction in isolated smooth muscle preparations, such as aortic rings or tracheal strips, using an isolated tissue bath system.
Materials:
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Agonists (e.g., Phenylephrine, KCl, Bradykinin)
-
Antagonists (if applicable)
-
Isolated tissue bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
-
Suture thread
Procedure:
-
Tissue Dissection and Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea, ileum).
-
Immediately place the tissue in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove excess connective and adipose tissue.
-
For vascular studies, cut the aorta into rings of 2-3 mm in width. For other tissues, prepare longitudinal or circular strips.
-
Pass two suture threads through the lumen of the aortic ring or tie them to the ends of the tissue strip.
-
-
Tissue Mounting:
-
Mount the tissue in the isolated tissue bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one suture to a fixed hook at the bottom of the chamber and the other to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissue and allow it to return to baseline.
-
-
Experimental Procedure:
-
To assess contractile effects:
-
Pre-constrict the tissue with a submaximal concentration of an agonist like phenylephrine (e.g., 1 µM for rat aorta).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension.
-
-
To assess antagonistic effects:
-
Generate a cumulative concentration-response curve for a relaxing agent like bradykinin.
-
Wash the tissue and incubate with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative concentration-response curve for bradykinin in the presence of this compound.
-
-
-
Data Analysis:
-
Record the contractile or relaxant responses as a percentage of the maximal KCl-induced contraction or the pre-constriction tone, respectively.
-
Plot concentration-response curves and calculate EC50 or IC50 values using appropriate software (e.g., GraphPad Prism).
-
For antagonism studies, perform a Schild analysis to determine the pA2 value.
-
Calcium Imaging in Cultured Smooth Muscle Cells
This protocol allows for the measurement of intracellular calcium ([Ca2+]) changes in response to this compound.
Materials:
-
Primary cultured smooth muscle cells (e.g., from aorta)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Agonists (e.g., Bradykinin)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture:
-
Culture smooth muscle cells on glass coverslips until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS and incubate them in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence.
-
Stimulate the cells with this compound or an agonist like bradykinin in the presence or absence of this compound.
-
Record the changes in fluorescence intensity over time. For Fura-2, record the ratio of fluorescence at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Quantify the changes in intracellular Ca2+ concentration based on the fluorescence signal.
-
Compare the amplitude and kinetics of the Ca2+ response between different experimental conditions.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Challenges in the Final Guanidinylation Step of Martinellic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the final guanidinylation step in the total synthesis of Martinellic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the final guanidinylation step of this compound synthesis?
The main challenge lies in the introduction of the guanidine moiety onto the sterically hindered secondary amine at the N-1 position of the pyrrolidine ring within the complex tricyclic core of this compound. This steric hindrance can lead to low reaction yields and the need for harsh reaction conditions. A secondary challenge is the potential for side reactions, especially when using highly reactive guanidinylating agents.
Q2: What are the most common methods used for the final guanidinylation step in this compound synthesis?
Two principal strategies have been successfully employed in the total syntheses of this compound:
-
Mercury(II)-Promoted Guanidinylation: This method, utilized by Powell and Batey, involves the activation of a protected S-methylisothiourea reagent with a mercury(II) salt (e.g., HgCl₂) to facilitate the guanidinylation of the sterically hindered secondary amine.[1]
-
Cyanamide-Based Guanidinylation: Snider and co-workers developed a method that proceeds through a bis-cyanamide intermediate. This intermediate is then reacted with an amine at high temperatures in a highly polar solvent, such as hexafluoro-2-propanol, to form the desired guanidine.[2][3]
Q3: Are there any mercury-free alternatives for the activation of thiourea-based guanidinylating reagents?
Yes, due to the toxicity of mercury compounds, several mercury-free activating agents have been developed for guanidinylation reactions. While not specifically reported in the context of this compound synthesis, these reagents are viable alternatives for sterically hindered amines and include:
-
Cyanuric Chloride (TCT): A cost-effective and less toxic alternative to HgCl₂ for activating di-Boc-thiourea.[4]
-
N-Iodosuccinimide (NIS): Can be used to promote the guanylation of primary and secondary amines.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This common peptide coupling reagent can also be repurposed for the guanylation of amines.[5]
Q4: What are common side reactions to watch out for during the guanidinylation step?
A common side reaction, particularly when using coupling reagents in excess, is the formation of guanidinylated byproducts. For instance, in peptide synthesis using reagents like TOTU, the free N-terminus of a peptide can be guanidinylated, leading to a truncated product with a mass increase of +42 Da.[6] While not directly reported for this compound, similar side reactions with other nucleophilic sites on the molecule are conceivable. Careful control of stoichiometry and reaction conditions is crucial to minimize such byproducts.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Guanidinylated Product
| Potential Cause | Suggested Solution |
| Steric Hindrance | For thiourea-based methods, ensure the use of a strong activating agent like HgCl₂. For cyanamide-based methods, high temperatures (e.g., 120°C) and a highly polar solvent like hexafluoro-2-propanol are often necessary to overcome the energy barrier.[2][3] |
| Insufficient Reagent Reactivity | If using a protected S-methylisothiourea, consider synthesizing a more reactive guanidinylating agent. If using a cyanamide approach, ensure the complete formation of the cyanamide intermediate before proceeding. |
| Inappropriate Solvent | The choice of solvent is critical. For the Hg(II)-promoted reaction, a non-polar aprotic solvent like THF or DCM is typically used. For the high-temperature cyanamide reaction, a highly polar, non-nucleophilic solvent is required.[2][3] |
| Decomposition of Starting Material | If harsh conditions are leading to decomposition, consider a milder, more reactive guanidinylating reagent. Alternatively, investigate if the protecting group strategy can be modified to enhance the stability of the substrate. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Reaction with Other Nucleophilic Sites | Ensure that all other potentially reactive functional groups (e.g., other amines, hydroxyls) are appropriately protected before the guanidinylation step. |
| Excess Guanidinylating Reagent | Carefully control the stoichiometry of the guanidinylating reagent. Use of a minimal excess is recommended. Consider portion-wise addition of the reagent to maintain a low, steady concentration. |
| Side Reactions of the Reagent | Some activating agents can lead to specific byproducts. For example, when using coupling reagents, self-condensation or reaction with the solvent can occur. Review the literature for known side reactions of your chosen reagent and consider alternatives if necessary. |
Quantitative Data Summary
The following table summarizes reported yields for the guanidinylation step in different syntheses of this compound and related compounds.
| Method | Guanidinylating Reagent | Substrate | Yield (%) | Reference |
| Hg(II)-Promoted | N,N'-di-Boc-S-methylisothiourea | This compound core (secondary amine) | Not explicitly stated for this step, but overall yield for two steps was 63% | Powell & Batey (2002)[1] |
| Cyanamide-based | Bis-cyanamide intermediate + 3-methyl-2-buten-1-amine | This compound core (triamine) | Not explicitly stated | Snider et al. (2001)[7] |
Experimental Protocols
Protocol 1: Hg(II)-Promoted Guanidinylation (Adapted from Powell & Batey)[1]
-
Materials:
-
This compound precursor (containing the secondary amine)
-
N,N'-di-Boc-S-methylisothiourea (1.5 - 2.0 equiv.)
-
Mercury(II) chloride (HgCl₂) (1.5 - 2.0 equiv.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the this compound precursor in anhydrous THF or DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N,N'-di-Boc-S-methylisothiourea to the solution.
-
Add the base (Et₃N or DIPEA).
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of HgCl₂ in anhydrous THF or DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite® to remove the mercury salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Cyanamide-Based Guanidinylation (Adapted from Snider et al.)[2][7]
-
Materials:
-
Triamine precursor of this compound
-
Cyanogen bromide (BrCN) (2.2 equiv.)
-
3-methyl-2-buten-1-amine
-
Hexafluoro-2-propanol (HFIP)
-
Anhydrous solvent (e.g., DCM)
-
-
Procedure:
-
Formation of the Bis-cyanamide:
-
Dissolve the triamine precursor in an anhydrous solvent.
-
Cool the solution to 0°C.
-
Slowly add a solution of cyanogen bromide.
-
Stir the reaction at room temperature until the formation of the bis-cyanamide is complete (monitor by TLC or LC-MS).
-
Isolate and purify the bis-cyanamide intermediate.
-
-
Guanidinylation:
-
In a sealed tube, dissolve the bis-cyanamide in hexafluoro-2-propanol.
-
Add 3-methyl-2-buten-1-amine.
-
Heat the sealed tube to 120°C for 32 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Visualizations
Caption: Alternative synthetic routes for the final guanidinylation step.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Synthesis of Martinellic Acid
Welcome to the technical support center for the synthesis of Martinellic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the core of this compound?
A1: The most prevalent strategy for synthesizing the tricyclic triamine core of this compound is through a hetero-Diels-Alder reaction, specifically the Povarov reaction.[1][2] This reaction typically involves the condensation of an aniline derivative with an enamine or a related dienophile. Alternative strategies have also been developed, including those utilizing a copper-catalyzed enantioselective alkynylation to establish the core's stereochemistry.
Q2: Why is achieving high diastereoselectivity in the Povarov reaction for the this compound core challenging?
A2: The Povarov reaction can lead to the formation of both exo and endo diastereomers. The desired stereochemistry for this compound synthesis is typically the exo product. The choice of catalyst is critical in controlling this selectivity. Lewis acids often favor the undesired endo diastereomer, while protic acids, under specific conditions, can favor the formation of the desired exo product.
Q3: What are the main challenges in the guanidinylation steps of this compound synthesis?
A3: A significant challenge is the guanidinylation of the sterically hindered secondary amine within the pyrrolidine ring of the tricyclic core. This steric hindrance can lead to low yields or require harsh reaction conditions. The selection of an appropriate guanidinylating reagent and optimization of reaction conditions are crucial for overcoming this issue. Additionally, protecting group strategies are important to ensure selective guanidinylation at the desired positions.
Q4: Are there common side products to be aware of during the synthesis?
A4: In the Povarov reaction, the formation of the undesired diastereomer is the primary side product. During the guanidinylation of sterically hindered amines, side reactions can include the formation of N,N'-disubstituted guanidines or the failure of the reaction to proceed to completion, resulting in unreacted starting material. In some peptide coupling reagents used for guanidinylation, unwanted guanidinylation of the N-terminal amino group can occur as a side reaction.
Q5: What are some general tips for improving the overall yield of this compound synthesis?
A5: Careful optimization of the key steps is paramount. For the Povarov reaction, this includes screening of catalysts (both Lewis and Brønsted acids), solvents, and temperature to maximize the yield and diastereoselectivity of the desired core structure. For the guanidinylation steps, a systematic evaluation of different guanidinylating reagents and their respective activation methods is recommended. Purification at each step to remove byproducts and unreacted starting materials is also critical to ensure the success of subsequent reactions.
Troubleshooting Guides
Problem 1: Low Yield in the Povarov Reaction for the Tricyclic Core
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Choice | Lewis acid catalysts may favor the undesired endo diastereomer. Switch to a protic acid catalyst, such as camphorsulfonic acid (CSA), which has been shown to favor the desired exo product. |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. Anhydrous conditions are often crucial. For example, using anhydrous THF as a solvent can be effective. |
| Decomposition of Reactants or Products | If starting materials or the desired product are sensitive to the reaction conditions, consider milder catalysts or lower reaction temperatures. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. |
| Poor Quality of Reagents | Ensure that all reagents, especially the aniline and enamine components, are pure and dry. Impurities can inhibit the catalyst or lead to side reactions. |
Problem 2: Poor Diastereoselectivity in the Povarov Reaction
| Possible Cause | Suggested Solution |
| Use of Lewis Acid Catalyst | As mentioned, Lewis acids often favor the endo product. The use of a protic acid like camphorsulfonic acid (CSA) has been demonstrated to significantly improve the diastereomeric ratio in favor of the exo product. |
| Reaction Temperature | Temperature can influence the kinetic versus thermodynamic control of the reaction. Experiment with a range of temperatures to find the optimal balance for diastereoselectivity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the transition state of the cycloaddition. A solvent screen is recommended to identify conditions that maximize the desired diastereomer. |
Problem 3: Low Yield in the Guanidinylation of the Hindered Secondary Amine
| Possible Cause | Suggested Solution |
| Steric Hindrance | Use a more reactive guanidinylating reagent. Reagents such as N,N'-di-Boc-N"-triflylguanidine have been shown to be effective for guanidinylating sterically hindered and unreactive amines.[3] HATU has also been demonstrated as an efficient reagent for this purpose.[4][5] |
| Inappropriate Reagent | Not all guanidinylating reagents are suitable for hindered amines. Compare the performance of different reagents (e.g., N,N'-bis(Boc)-S-methylisothiourea vs. more activated triflylguanidines). |
| Suboptimal Reaction Conditions | Optimize the reaction conditions, including solvent, temperature, and reaction time. The addition of a non-nucleophilic base may be necessary to facilitate the reaction. |
| Protecting Group Interference | Ensure that the protecting groups on the molecule are compatible with the guanidinylation conditions and do not sterically hinder the reaction site. |
Data Presentation
Table 1: Comparison of Catalysts for the Povarov Reaction in this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (exo:endo) | Yield (%) |
| Yb(OTf)₃ | CH₂Cl₂ | Room Temp | 15:85 | ~80 |
| Sc(OTf)₃ | CH₂Cl₂ | Room Temp | 20:80 | ~75 |
| Camphorsulfonic Acid (CSA) | THF | Room Temp | 89:11 | 74 |
| Trifluoroacetic Acid (TFA) | Benzene | Reflux | Not specified | Moderate |
| InCl₃ | Acetonitrile | Not specified | Not specified | Moderate |
Note: Yields and ratios are approximate and can vary based on specific substrates and reaction conditions. Data is compiled from various synthetic reports.
Table 2: Comparison of Guanidinylating Reagents for Hindered Secondary Amines
| Guanidinylating Reagent | Activating Agent/Conditions | Substrate | Yield (%) |
| N,N'-Bis(Boc)-S-methylisothiourea | HgCl₂ | Hindered secondary amine | Low to moderate |
| N,N'-Di-Boc-N"-triflylguanidine | - | Hindered secondary amine | High |
| HATU | KOtBu | Electron-deficient anilines | Good |
| N,N'-di-Cbz-N"-triflyl-guanidine | - | Unreactive aromatic amines | High |
Note: Yields are dependent on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Protic Acid-Catalyzed Povarov Reaction for the Tricyclic Core
This protocol is a generalized procedure based on methodologies reported in the literature.
Materials:
-
Methyl 4-aminobenzoate
-
N-Cbz-2-pyrroline (2 equivalents)
-
Camphorsulfonic acid (CSA) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl 4-aminobenzoate and camphorsulfonic acid.
-
Dissolve the solids in anhydrous THF.
-
Add N-Cbz-2-pyrroline (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tricyclic triamine core. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.
Key Experiment: Guanidinylation of the Hindered Secondary Amine
This protocol is a generalized procedure for the guanidinylation of a sterically hindered secondary amine using a highly reactive guanidinylating reagent.
Materials:
-
Tricyclic amine intermediate
-
N,N'-Di-Boc-N"-triflylguanidine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the tricyclic amine intermediate in anhydrous DCM or ACN.
-
Add the non-nucleophilic base (TEA or DIPEA).
-
In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine in the same anhydrous solvent.
-
Slowly add the solution of the guanidinylating reagent to the solution of the amine at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected guanidinylated product.
Visualizations
Caption: General synthetic pathway to this compound.
Caption: Troubleshooting workflow for the Povarov reaction.
Caption: Experimental workflow for guanidinylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
overcoming solubility issues of Martinellic acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Martinellic acid.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The molecule's complex structure contains both hydrophobic regions and ionizable functional groups, contributing to its challenging solubility profile in neutral aqueous buffers.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁N₇O₂ | |
| Molecular Weight | 495.7 g/mol | |
| Key Structural Features | Hexahydropyrrolo[3,2-c]quinoline core, two guanidine-containing side chains, one carboxylic acid group. | [1] |
| Nature | Amphipathic, with significant nonpolar surface area. | Inferred from structure[2][1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4)?
A1: this compound's poor solubility in neutral aqueous buffers is due to its chemical structure. It possesses a large, rigid, and nonpolar tricyclic core and two prenyl groups on its side chains, which are hydrophobic. While it also has ionizable groups (a carboxylic acid and two basic guanidine moieties), at neutral pH, the molecule may not be sufficiently charged to overcome its hydrophobic nature, leading to aggregation and precipitation. This is a common challenge, as a significant percentage of new chemical entities are poorly water-soluble.[3][4]
Q2: What is the first and simplest step I should try to dissolve this compound?
A2: The simplest and most effective initial approach is pH adjustment .[5] The solubility of ionizable compounds like this compound is highly dependent on the pH of the buffer.
-
To solubilize in acidic conditions: The two guanidine groups are strongly basic and will be protonated (positively charged) at a pH below their pKa, increasing solubility. Try dissolving this compound in a buffer with a pH between 3 and 5, such as a citrate buffer.[6]
-
To solubilize in basic conditions: The carboxylic acid group will be deprotonated (negatively charged) at a pH above its pKa, which also enhances solubility. You can attempt to dissolve the compound by preparing a stock solution in a mildly basic buffer (e.g., pH 8-9).
Always test the stability of this compound at different pH values, as extreme pH can cause degradation over time.
Q3: pH adjustment was not sufficient or is incompatible with my experiment. What should I try next?
A3: The next step is to use co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[5][7]
-
First, dissolve the this compound in a small amount of a pure co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the co-solvent is low enough (typically <1%, often <0.1%) to not affect your biological system.
| Co-Solvent | Typical Starting Stock Conc. | Max Recommended Final Conc. in Assay | Notes |
| DMSO | 10-50 mM | < 0.5% | Widely used but can be toxic to some cells at higher concentrations. |
| Ethanol | 10-50 mM | < 1% | Less toxic than DMSO but can also affect cell behavior. |
| Propylene Glycol | 10-50 mM | < 2% | A common vehicle for in vivo and in vitro work. |
| PEG 400 | 10-50 mM | < 5% | Generally considered low toxicity. |
Q4: I am still observing precipitation, especially after diluting my stock solution. What advanced methods can I use?
A4: If simpler methods fail, you can employ formulation enhancers like surfactants or cyclodextrins. These are more advanced techniques that can significantly improve solubility.[3][8]
-
Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous buffer.[5][9]
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the nonpolar parts of this compound, effectively shielding them from water and increasing solubility.[3][5]
| Method | Agent | Typical Concentration | Mechanism |
| Surfactants | Tween® 20/80, Triton™ X-100 | 0.01% - 0.1% (w/v) | Micellar solubilization[9] |
| Cyclodextrins | β-Cyclodextrin (β-CD) | 1-10 mM | Inclusion complex formation[3] |
| Hydroxypropyl-β-CD (HP-β-CD) | 1-20 mM | Higher solubility than native β-CD. |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent (DMSO)
-
Weigh out the required amount of solid this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Vortex and/or sonicate gently in a water bath until the solid is completely dissolved.
-
To prepare your working solution, slowly add the DMSO stock solution to your pre-warmed (37°C) aqueous buffer while vortexing vigorously. Do not add the buffer to the stock.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (e.g., <0.1%).
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20 mM HP-β-CD in PBS, pH 7.4). Warm the solution slightly (40-50°C) to ensure the cyclodextrin is fully dissolved.
-
Add solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Incubate the mixture at room temperature or 37°C for 1-4 hours with constant agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.
-
After incubation, sterile-filter the solution through a 0.22 µm filter to remove any remaining undissolved particles. This final solution is ready for use.
Visualizations
References
- 1. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, this compound, Incargranine B, and Seneciobipyrrolidine | MDPI [mdpi.com]
- 2. This compound | C27H41N7O2 | CID 10255246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Stabilization of minodronic acid in aqueous solution for parenteral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Martinellic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Martinellic acid from synthetic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on synthetic routes reported in the literature, common impurities include:
-
Diastereomers: The formation of diastereomers is a significant challenge, particularly in reactions creating the tricyclic core of this compound.[1]
-
Unreacted starting materials: Incomplete reactions can leave starting materials such as N-Cbz-2-pyrroline and methyl 4-aminobenzoate in the crude product mixture.[2]
-
Byproducts from protecting group manipulation: Incomplete deprotection of Boc groups with trifluoroacetic acid (TFA) can lead to partially protected intermediates.[1] Similarly, remnants of other protecting groups used in various synthetic strategies can also be present.
-
Side-reaction products: Depending on the specific synthetic pathway, various side-products can form. For instance, in the hetero Diels-Alder approach, endo adducts may form alongside the desired exo product.[1]
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A general initial approach involves:
-
Work-up: An appropriate aqueous work-up to remove water-soluble impurities and reagents.
-
Extraction: Liquid-liquid extraction to separate the crude product from the aqueous phase. The choice of organic solvent will depend on the polarity of the crude mixture.
-
Solvent Removal: Evaporation of the solvent under reduced pressure to obtain the crude solid or oil.
-
Preliminary Analysis: Analysis of the crude mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major components and guide the selection of the primary purification method.
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: The two most frequently cited and effective techniques are:
-
Flash Column Chromatography: This is an excellent method for separating the desired product from less polar or more polar impurities on a larger scale. Silica gel is a commonly used stationary phase.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is crucial for separating closely related impurities like diastereomers and for obtaining highly pure this compound, especially in the final purification step.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor separation of diastereomers on a silica gel column. | Diastereomers have very similar polarities. | Optimize the solvent system for flash chromatography by testing various solvent mixtures with different polarities using TLC. A gradient elution may be necessary. If separation is still not achieved, proceed to reverse-phase HPLC which often provides better resolution for diastereomers.[1] |
| This compound remains in the aqueous layer during extraction. | The carboxylic acid group is deprotonated at neutral or basic pH, making the molecule water-soluble. | Acidify the aqueous layer with a suitable acid (e.g., dilute HCl) to a pH where the carboxylic acid is protonated (typically pH < 4). This will increase its solubility in organic solvents, allowing for efficient extraction. |
| Incomplete removal of Boc protecting groups. | Insufficient reaction time or inadequate amount of deprotecting agent (e.g., TFA). | Monitor the deprotection reaction by TLC or LC-MS. If the reaction is incomplete, extend the reaction time or add more deprotecting agent. After work-up, the partially protected intermediates can be separated by flash chromatography.[1] |
| Broad or tailing peaks during HPLC purification. | Inappropriate mobile phase pH for an acidic compound like this compound. | Add a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will suppress the ionization of the carboxylic acid and guanidine groups, leading to sharper peaks and better separation.[5] |
| Low recovery of this compound after purification. | The compound may be adsorbing irreversibly to the silica gel in column chromatography. | Pre-treating the silica gel with a small amount of a suitable amine, like triethylamine, can help to neutralize acidic sites on the silica and reduce irreversible adsorption of the basic guanidine moieties. Alternatively, using a different stationary phase like alumina might be beneficial. |
Quantitative Data Summary
| Parameter | Value | Synthetic Context | Reference |
| Overall Yield | 14% | 8-step synthesis involving a hetero Diels-Alder reaction. | [1] |
| Diastereomeric Ratio (exo:endo) | 11:89 | Protic acid-catalyzed hetero Diels-Alder coupling. | [1] |
| Flash Chromatography Yield | 65% | Separation of the exo adduct from the diastereomeric mixture. | [1] |
| Diastereomeric Purity after Chromatography | >98% d.r. | As determined by 1H NMR after flash chromatography. | [1] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the specific crude mixture.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Sand
-
Glass column with a stopcock
-
Cotton or glass wool plug
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column.[3]
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[3]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent and carefully load it onto the top of the column.[7]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Begin elution, collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[7]
-
General Protocol for Reverse-Phase HPLC Purification
This protocol provides a general framework for the final purification of this compound.
Materials:
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Acid modifier (e.g., TFA or formic acid)
-
Sample vials
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A common mobile phase for acidic compounds is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
-
Sample Preparation:
-
Dissolve the partially purified sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the gradient method developed on the analytical scale.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
optimizing reaction conditions for the synthesis of Martinellic acid precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Martinellic acid precursors. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the core structure of this compound precursors?
A1: The primary strategies for assembling the tricyclic core of this compound precursors, such as "Ma's intermediate," revolve around two main reactions: the Pictet-Spengler reaction and the Povarov reaction (a type of aza-Diels-Alder reaction). The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and has been a traditional approach. More recently, the Povarov reaction has been employed as a biomimetic approach, involving the reaction of an aromatic imine with an enamine to construct the quinoline scaffold.[1][2]
Q2: What is "Ma's intermediate," and why is it a key target in this compound synthesis?
A2: "Ma's intermediate" is a key triamine precursor for the synthesis of this compound. Its synthesis is a crucial milestone in the total synthesis of this compound as it possesses the core tricyclic structure onto which the characteristic guanidine side chains are subsequently added. Targeting this intermediate allows for a convergent approach to the final natural product.
Q3: What are the common challenges in the synthesis of this compound precursors?
A3: Researchers often face challenges such as low reaction yields, formation of side products (including regioisomers and diastereomers), and difficulties in purification. Achieving high diastereoselectivity in the formation of the chiral centers of the molecule is a particularly critical challenge.
Troubleshooting Guide
Problem 1: Low or No Yield in the Pictet-Spengler Reaction
Q: I am attempting a Pictet-Spengler reaction to form the tetrahydro-β-carboline core, but I am observing very low to no product formation. What are the potential causes and solutions?
A: Low or no yield in the Pictet-Spengler reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine substrate has electron-withdrawing groups, the reaction may be sluggish.
-
Solution: Consider using harsher reaction conditions, such as higher temperatures and stronger acids (e.g., refluxing in trifluoroacetic acid). However, be mindful of potential side reactions.
-
-
Inappropriate Reaction Conditions: The choice of acid catalyst, solvent, and temperature is crucial.
-
Solution: Screen different acid catalysts, both protic (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂). While protic solvents are traditional, aprotic media have sometimes shown superior yields.[3] Temperature can also be optimized; some reactions proceed at room temperature, while others require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
-
Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials may not be stable under the acidic reaction conditions.
-
Solution: Employ milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.
-
Problem 2: Poor Diastereoselectivity in the Povarov Reaction
Q: I am using a Povarov reaction to synthesize the this compound core, but I am getting a poor mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity in the Povarov reaction for the this compound core is a common challenge. The choice of catalyst and solvent plays a significant role in controlling the stereochemical outcome.
-
Catalyst Selection: Lewis acids and protic acids can favor the formation of different diastereomers. For the synthesis of the this compound core via the reaction of methyl 4-aminobenzoate and N-Cbz-2-pyrroline, Lewis acid catalysis tends to favor the undesired endo diastereomer.[1]
-
Solution: Protic acids have been shown to favor the desired exo diastereomer. A screening of various protic acids is recommended. For instance, camphorsulfonic acid (CSA) has been used successfully to achieve high exo-selectivity.[1]
-
-
Solvent Effects: The solvent can influence the transition state of the reaction and thus the diastereoselectivity.
-
Solution: Anhydrous solvents are generally preferred. For the CSA-catalyzed Povarov reaction mentioned above, anhydrous THF was found to be an effective solvent.[1]
-
-
Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the kinetically controlled product.
Problem 3: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating the purification process. What are the common side products and how can I minimize their formation?
A: The formation of side products is a frequent issue. Here are some common side products and strategies to mitigate them:
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.
-
Solution: Use a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material. Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.
-
-
Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.
-
Solution: This is often substrate-dependent. If possible, use starting materials with blocking groups to direct the cyclization to the desired position.
-
-
Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.
-
Solution: Temperature control is critical; lower temperatures generally favor kinetic control and can help prevent racemization. The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.
-
Problem 4: Difficult Purification
Q: I am having trouble purifying my this compound precursor. What are some effective purification strategies?
A: Purification of this compound precursors, which are often polar and can contain multiple nitrogen atoms, can be challenging.
-
Column Chromatography: This is the most common method for purification.
-
Solution: Use silica gel as the stationary phase. The choice of eluent is critical. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The polarity of the eluent can be gradually increased to elute the desired product. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system can help to reduce tailing on the silica gel column.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Screen various solvent systems to find one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures.
-
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.
Data Presentation
Table 1: Effect of Protic Acid Catalyst on Diastereoselectivity in the Povarov Reaction for this compound Core Synthesis [1]
| Catalyst (mol%) | Solvent | Yield (%) | endo:exo Ratio |
| CSA (5) | THF | 74 | 11:89 |
| TFA (50) | THF | - | Predominantly endo |
| dl-Tartaric Acid (50) | THF | - | Predominantly endo |
| p-TsOH (50) | THF | - | Predominantly exo |
| Citric Acid (50) | THF | - | Predominantly exo |
Experimental Protocols
Protocol 1: Synthesis of the Tricyclic Core via Povarov Reaction[1]
This protocol describes the synthesis of the tricyclic triamine core of this compound using a protic acid-catalyzed Povarov reaction.
Materials:
-
Methyl 4-aminobenzoate
-
N-Cbz-2-pyrroline
-
Camphorsulfonic acid (CSA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of methyl 4-aminobenzoate (1.0 equivalent) in anhydrous THF, add N-Cbz-2-pyrroline (2.0 equivalents).
-
Add camphorsulfonic acid (CSA) (5 mol %).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired exo product.
Protocol 2: Guanidinylation of the Tricyclic Core
This protocol describes a general procedure for the guanidinylation of the amine functionalities on the tricyclic core.
Materials:
-
Tricyclic triamine precursor (e.g., "Ma's intermediate")
-
N,N'-Di-Boc-S-methylisothiourea
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the tricyclic triamine precursor (1.0 equivalent) and N,N'-Di-Boc-S-methylisothiourea (excess) in anhydrous DMF.
-
Add triethylamine (Et₃N) to the solution.
-
Add mercury(II) chloride (HgCl₂) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the mercury salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Pictet-Spengler reaction.
Caption: Factors influencing diastereoselectivity in the Povarov reaction.
Caption: Experimental workflow for the guanidinylation reaction.
References
troubleshooting low efficacy of Martinellic acid in cell culture
Welcome to the technical support center for Martinellic Acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key protein in the MAPK/ERK signaling pathway. By inhibiting TKX, this compound is expected to decrease the phosphorylation of downstream targets, including ERK, leading to reduced cell proliferation and survival in TKX-dependent cell lines.[1]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly dependent on the expression and activity of its target, TKX.[2] It is most potent in cancer cell lines with activating mutations or overexpression of TKX. We recommend performing a baseline expression analysis of TKX in your cell line of interest.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[3][4]
Q4: What is a typical starting concentration range for in vitro experiments?
A4: For initial experiments, a broad, logarithmic dilution series is recommended, for example, from 1 nM to 10 µM.[4] This will help determine the dose-response curve and the optimal concentration for your specific cell line and assay.[5]
Troubleshooting Guide
Issue 1: No observable or lower-than-expected efficacy of this compound.
| Possible Cause | Suggested Solution |
| 1. Improper Storage or Handling | Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| 2. Incorrect Concentration | Verify all calculations and ensure pipettes are properly calibrated.[3] |
| 3. Compound Instability | This compound may be unstable in aqueous media at 37°C. Perform a stability check in your specific cell culture medium. Consider refreshing the medium with freshly diluted this compound for long-term experiments.[6] |
| 4. Low Target Expression | Confirm the expression level of the target protein, TKX, in your cell line using Western Blot or qPCR. Efficacy is dependent on target expression.[2] |
| 5. Cell Density and Confluence | Cell confluence can alter protein expression and drug efficacy. Standardize your cell seeding density and treatment confluence to ensure reproducibility.[2] |
| 6. Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7] If this is suspected, consider reducing the serum percentage or using serum-free media for the duration of the treatment.[4] |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| 1. Inconsistent Cell Culture Conditions | Standardize cell passage number, confluency at the time of treatment, and media composition.[4] |
| 2. Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[4] |
| 3. Incomplete Solubilization | Ensure the stock solution is fully dissolved before diluting it into the culture medium. Gentle warming or sonication can aid dissolution.[3] |
Issue 3: Observed cytotoxicity or unexpected off-target effects.
| Possible Cause | Suggested Solution |
| 1. Concentration Too High | The concentration used may be causing general toxicity rather than specific inhibition. Perform a dose-response experiment to identify a concentration that inhibits the target without causing widespread cell death.[8] |
| 2. Solvent Toxicity | The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration is non-toxic, typically ≤ 0.1%, and include a vehicle-only control in your experiments.[4][8] |
| 3. Off-Target Activity | At higher concentrations, this compound may inhibit other kinases. If possible, use a structurally different inhibitor of the same target to confirm that the observed phenotype is due to TKX inhibition.[3] |
Visual Guides and Workflows
Signaling Pathway of this compound
Caption: Simplified signaling pathway showing this compound's inhibition of TKX.
General Experimental Workflow
Caption: A typical workflow for cell treatment with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 20 µM).[4]
-
Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol is to verify the on-target effect of this compound.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-6 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to assess the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of Martinellic Acid
This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of Martinellic acid, focusing on challenges related to scaling up the process. It includes frequently asked questions, a troubleshooting guide, and detailed experimental information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest? A1: this compound is a pyrroloquinoline alkaloid natural product.[1][2] It has attracted significant interest from synthetic chemists due to its novel molecular structure and its biological activity as a bradykinin B2 receptor antagonist.[3][4]
Q2: What are the main strategic challenges in the total synthesis of this compound? A2: The total synthesis of this compound is generally divided into two primary phases: the assembly of the core tricyclic hexahydropyrrolo[3,2-c]quinoline scaffold and the subsequent installation of the guanidine-containing side chains.[2] Key challenges include controlling stereochemistry during the scaffold construction and performing guanidinylation on sterically hindered amines.[2][3][5]
Q3: What is the biological target of this compound? A3: this compound functions as an antagonist of the bradykinin B2 receptor.[4][6] This receptor is a G protein-coupled receptor (GPCR) involved in inflammatory responses.[7] By blocking this receptor, this compound can inhibit inflammatory pathways mediated by bradykinin.[8]
Q4: Are there established methods for scaling up the synthesis? A4: Yes, some synthetic routes have been successfully performed on a larger scale. For instance, the key Povarov reaction to form the tricyclic core has been conducted on a 20 mmol scale without a significant drop in yield or selectivity.[5] However, scaling up can introduce new challenges such as intermediate instability and difficulties in purification.[2]
Troubleshooting Guide
Q1: We are observing low yields and the wrong diastereomer in the key Povarov (hetero Diels-Alder) reaction to form the tricyclic core. What could be the cause? A1: The diastereoselectivity of this reaction is highly dependent on the choice of acid catalyst and solvent.
-
Problem: Lewis acid catalysis tends to favor the formation of the undesired endo-diastereomer.[5]
-
Solution: Protic acid catalysis is necessary to achieve the desired exo-diastereomer.[5] After extensive experimentation, it was found that using 5 mol% camphorsulfonic acid (CSA) in anhydrous THF provides the optimal yield and selectivity for the desired exo product.[5] Pronounced solvent effects were also noted; for example, using a THF/H₂O mixture can preferentially give the unwanted endo adduct.[5]
Q2: Standard methods for introducing the guanidine group onto the secondary amine of the tricyclic core are failing. How can we address this? A2: The guanidinylation of the sterically hindered secondary amine in the this compound core is a well-documented challenge where standard methods often fail.[3]
-
Solution 1 (Mercury-Promoted): One successful approach involves a Hg(II)-promoted guanidinylation to install the sterically hindered N-1 pyrrolidine guanidine.[5]
-
Solution 2 (Cyanamide-Based): An alternative, high-yield method involves a two-step process. First, treat the hindered amine with cyanogen bromide to form a cyanamide intermediate. This is then reacted with the appropriate amine (e.g., 3-methyl-2-buten-1-amine) in a solvent like hexafluoro-2-propanol at elevated temperatures (120 °C) to form the final guanidine.[3]
Q3: We are encountering hydrolysis of an imine intermediate when running the Povarov reaction at a larger scale. How can this be mitigated? A3: The hydrolysis of imine intermediates is a known issue when increasing the reaction scale.[2]
-
Solution: This problem is typically caused by the presence of water. Ensure all reagents and solvents are rigorously dried before use. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) can also prevent atmospheric moisture from interfering with the reaction. Using anhydrous THF as the solvent has been shown to be effective.[5]
Q4: An intermediate has poor solubility in the reaction solvent, leading to low yields. What can be done? A4: Poor solubility of intermediates is a common issue that can hinder reaction rates and yields.
-
Solution: A change in solvent can dramatically improve results. In one reported synthesis of a key triamine intermediate, changing the solvent from acetonitrile to a 2:1 mixture of acetonitrile and methanol improved the reaction yield from 20% to 65%, attributed to the improved solubility of the starting material.[2] Careful screening of solvent systems is recommended when a reaction is performing poorly.
Data Presentation
Table 1: Effect of Protic Acid Catalyst and Solvent on Povarov Reaction Yield and Selectivity Data summarized from Batey, R. A., & Powell, D. A. (2001). Org. Lett., 3(6), 773–776.[5]
| Protic Acid (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) |
| dl-tartaric acid (50) | MeCN | 61 | 82:18 |
| Acetic Acid (50) | MeCN | 62 | 84:16 |
| TFA (50) | MeCN | 93 | 74:26 |
| CSA (50) | MeCN | 62 | 30:70 |
| CSA (10) | MeCN | 92 | 32:68 |
| CSA (5) | THF (anhydrous) | 74 | 11:89 |
| CSA (10) | THF/H₂O (4:1) | (58)* | 82:18 |
*Value in parentheses represents percent conversion, not isolated yield.
Table 2: Comparison of Selected Total Synthesis Strategies for this compound
| Lead Author(s) | Year | Key Reaction Step | Number of Steps | Overall Yield |
| Batey & Powell | 2001 | Protic Acid Catalyzed Povarov Reaction | 9 | 10% |
| Snider et al. | 2001 | Vinylcyclopropane + Azomethine Ylide Cyclization | 14 | 3% |
| Naito et al. | 2008 | Radical Addition-Cyclization-Elimination (RACE) | 18 | Improved |
| Ma et al. | 2001 | CuI-Catalyzed Coupling | Not Specified | Not Specified |
Experimental Protocols
Protocol: Scalable Povarov Reaction for Tricyclic Core Synthesis This protocol is adapted from the work of Batey and Powell for the synthesis of the key tricyclic triamine core of this compound.[5]
Materials:
-
Methyl 4-aminobenzoate
-
N-Cbz-2-pyrroline (2.0 equivalents)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add methyl 4-aminobenzoate (1.0 equivalent) and anhydrous THF.
-
Add N-Cbz-2-pyrroline (2.0 equivalents) to the solution.
-
In a separate vial, dissolve CSA (0.05 equivalents) in a small amount of anhydrous THF.
-
Add the CSA solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the exo and endo diastereomers, yielding the desired exo product. On a 20 mmol scale, this reaction has been shown to proceed with no significant change in yield or diastereomeric ratio.[5]
Mandatory Visualization
Caption: A generalized experimental workflow for the total synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, this compound, Incargranine B, and Seneciobipyrrolidine [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel small molecule bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
addressing diastereoselectivity problems in Martinellic acid synthesis
Technical Support Center: Synthesis of Martinellic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity during the synthesis of this compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction used to establish the core tricyclic structure of this compound, and what are the key diastereoselectivity challenges?
A1: The hetero-Diels-Alder (Povarov) reaction is a frequently employed method for constructing the pyrrolo[3,2-c]quinoline core of this compound. The primary challenge lies in controlling the diastereoselectivity to favor the desired exo isomer over the undesired endo isomer. The choice of catalyst is critical in determining the stereochemical outcome.[1][2]
Q2: How does the choice of catalyst influence the diastereoselectivity of the Povarov reaction in this compound synthesis?
A2: The diastereoselectivity of the Povarov reaction is highly dependent on the type of acid catalysis used. Protic acids, such as camphorsulfonic acid (CSA), tend to favor the formation of the desired exo diastereomer. In contrast, Lewis acids typically lead to the preferential formation of the endo diastereomer.[1] This switch in selectivity is a crucial consideration when designing the synthetic route.
Q3: Are there alternative strategies to the Povarov reaction for controlling stereochemistry in this compound synthesis?
A3: Yes, several other diastereoselective methods have been successfully employed. These include:
-
A radical addition-cyclization-elimination (RACE) reaction.[3][4]
-
A conjugate addition of a lithium amide to an α,β-unsaturated ester, followed by alkylation.[5][6]
-
A copper-catalyzed enantioselective alkynylation followed by a diastereoselective palladium-catalyzed decarboxylative allylation.[4][7]
-
A domino reaction involving an oxime ether.[4]
Q4: What role do solvent and temperature play in controlling diastereoselectivity?
A4: Solvent and temperature are critical parameters that can significantly impact the diastereomeric ratio (d.r.). For instance, in the protic acid-catalyzed Povarov reaction, pronounced solvent effects have been observed. Running the reaction in a mixture of THF/H₂O can favor the endo adduct, while using dry THF can enhance the selectivity for the exo product.[1] Temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.
Troubleshooting Guides
Issue 1: Poor exo/endo Selectivity in the Povarov Reaction
Symptoms:
-
Obtaining a nearly 1:1 mixture of exo and endo diastereomers.
-
Preferential formation of the undesired endo isomer when the exo isomer is the target.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Catalyst Type | If the exo diastereomer is desired, ensure a protic acid catalyst (e.g., CSA) is used. If the endo is the target, a Lewis acid catalyst is generally preferred.[1] |
| Suboptimal Protic Acid | The pKa of the protic acid can influence selectivity. Experiment with different protic acids such as trifluoroacetic acid (TFA), tartaric acid, or citric acid to optimize the exo/endo ratio.[1] |
| Solvent Effects | The choice of solvent is crucial. For the exo product, use of dry THF is recommended. Avoid solvent mixtures like THF/H₂O which may favor the endo isomer.[1] |
| Reaction Temperature | Investigate the effect of temperature on the diastereoselectivity. Running the reaction at lower temperatures may enhance selectivity by favoring the kinetically controlled product. |
| Catalyst Loading | The amount of catalyst can affect the outcome. Optimize the molar percentage of the acid catalyst; for example, reducing the amount of CSA to 5 mol % has been shown to be effective.[1] |
Issue 2: Low Diastereoselectivity in the Decarboxylative Allylation Step
Symptoms:
-
Formation of multiple diastereomers during the installation of the C-9 allyl group.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst System | The combination of the palladium catalyst and the ligand is critical. A highly diastereoselective outcome (>25:1 d.r.) has been achieved using a specific palladium-catalyzed decarboxylative α-allylation protocol.[4] |
| Substrate Purity | Ensure the starting allyl carbonate is of high purity, as impurities can interfere with the catalytic cycle and reduce selectivity. |
| Reaction Conditions | Optimize reaction parameters such as temperature and reaction time. Prolonged reaction times or elevated temperatures can sometimes lead to epimerization and a decrease in diastereoselectivity. |
Data Presentation
Table 1: Effect of Protic Acid Catalyst on exo/endo Diastereoselectivity in the Povarov Reaction[1]
| Protic Acid (50 mol %) | Solvent | Predominant Diastereomer |
| Acetic Acid | THF | endo |
| Trifluoroacetic Acid (TFA) | THF | endo |
| dl-Tartaric Acid | THF | endo |
| Camphorsulfonic Acid (CSA) | THF | exo |
| Citric Acid | THF | exo |
Table 2: Diastereoselectivity in Key Synthetic Steps from Various Approaches
| Reaction Type | Key Reagents/Catalysts | Diastereomeric Ratio (d.r.) | Reference |
| Decarboxylative α-allylation | Pd catalyst | >25:1 | [4] |
| Wittig / Intramolecular Michael Addition | - | Highly diastereoselective | [5] |
| Conjugate Addition / Alkylation | Lithium (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amide | Single diastereomer | [5][6] |
Experimental Protocols
Protocol 1: Protic Acid-Catalyzed Povarov Reaction for exo-Diastereomer[1]
-
Preparation: To a solution of methyl 4-aminobenzoate (1.0 equiv) in dry tetrahydrofuran (THF), add camphorsulfonic acid (CSA) (5 mol %).
-
Addition of Reactants: Add N-Cbz-2-pyrroline (2.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the exo-diastereomer.
Protocol 2: Diastereoselective Decarboxylative α-Allylation[4]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the allyl carbonate starting material in an appropriate anhydrous solvent (e.g., THF or dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃) and the desired phosphine ligand.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired diastereomer.
Visualizations
Caption: Catalyst-dependent diastereoselectivity in the Povarov reaction.
Caption: Troubleshooting workflow for poor Povarov reaction diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-martinellic acid via radical addition-cyclization-elimination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of (-)-martinellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Total Synthesis of (-)-Martinellic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Martinellic Acid in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Martinellic acid in complex matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when developing an analytical method for this compound in complex matrices?
A1: The primary challenges include achieving adequate sensitivity, selectivity, and reproducibility. Complex matrices, such as plasma, urine, or plant extracts, contain numerous endogenous components that can interfere with the analysis. Key issues include:
-
Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting matrix components is a significant hurdle, particularly in LC-MS/MS analysis.[1][2]
-
Low Recovery: this compound may bind to matrix components, leading to incomplete extraction and low recovery.
-
Poor Peak Shape: Interactions between this compound and the stationary phase or matrix components can result in peak tailing or broadening.
-
Interference Peaks: Endogenous matrix components may have similar retention times and/or mass-to-charge ratios as this compound, leading to inaccurate quantification.
Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?
A2: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.
-
HPLC-UV is a robust and cost-effective technique suitable for relatively high concentrations of this compound. However, it may lack the selectivity needed for complex matrices where interfering compounds can co-elute.[3]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) significantly reduces interferences.[4][5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Minimizing matrix effects is crucial for accurate and reliable quantification.[1][2][6] Strategies include:
-
Effective Sample Preparation: Employ rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less effective method.
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.
Q4: What are the key parameters to evaluate during method validation for this compound?
A4: A comprehensive method validation should assess the following parameters as per regulatory guidelines:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7]
-
Recovery: The efficiency of the extraction procedure.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Dead volume in the system | - Dilute the sample or inject a smaller volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Flush the column with a strong solvent or replace it.- Check and tighten all fittings; use shorter tubing where possible.[8][9] |
| Low or No Recovery | - Inefficient extraction method- Analyte degradation during sample processing- Strong binding of this compound to matrix components | - Optimize the extraction solvent, pH, and extraction time.- Evaluate different extraction techniques (e.g., SPE, LLE).- Investigate the stability of this compound under the processing conditions and consider adding antioxidants or working at lower temperatures. |
| High Background or Baseline Noise | - Contaminated mobile phase or system- Detector issues (e.g., lamp aging in UV, dirty source in MS)- Incomplete mobile phase degassing | - Use high-purity solvents and freshly prepared mobile phase.- Flush the system and column thoroughly.- Perform detector maintenance as per the manufacturer's recommendations.- Ensure the mobile phase is properly degassed.[9] |
| Irreproducible Retention Times | - Fluctuations in pump pressure or flow rate- Changes in mobile phase composition- Column temperature variations- Column equilibration issues | - Check for leaks in the pump and system; purge the pump.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection.[8] |
| Signal Suppression or Enhancement (Matrix Effect in LC-MS/MS) | - Co-elution of matrix components- Ionization competition in the MS source- Phospholipids are a common cause in plasma samples. | - Improve sample clean-up to remove interfering substances.- Optimize chromatographic separation to resolve this compound from matrix components.- Use a stable isotope-labeled internal standard.- Dilute the sample if sensitivity allows.[6] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., this compound-d3).
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
MRM Transitions:
-
This compound: Q1 m/z [M+H]+ → Q3 m/z [product ion]
-
This compound-d3 (IS): Q1 m/z [M+H]+ → Q3 m/z [product ion]
-
Note: Specific m/z values need to be determined by direct infusion of the compounds.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Protocol 2: HPLC-UV Method for this compound in a Plant Extract
1. Sample Preparation (Solvent Extraction)
-
Weigh 1 g of powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol containing 1% acetic acid.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: Shimadzu Prominence series or equivalent
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 70% A and 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 260 nm (or the determined λmax for this compound)
Quantitative Data Summary
The following tables summarize typical acceptance criteria for analytical method validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve Range | To be defined based on expected concentrations |
| LLOQ Precision | ≤ 20% RSD |
| LLOQ Accuracy | Within 80-120% of the nominal value |
Table 2: Accuracy and Precision
| Quality Control Level | Precision (%RSD) | Accuracy (% Bias) |
| Low QC | ≤ 15% | ± 15% |
| Medium QC | ≤ 15% | ± 15% |
| High QC | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor (MF) | Should be close to 1 |
| IS-Normalized Matrix Factor | Should be between 0.8 and 1.2 |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to Bradykinin B2 Receptor Antagonists: Martinellic Acid vs. HOE 140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bradykinin B2 receptor antagonists: the naturally derived Martinellic acid and the synthetic peptide analogue HOE 140 (also known as Icatibant). The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies.
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the B2 receptor, a G-protein coupled receptor (GPCR). Antagonism of this receptor is a key therapeutic strategy for a variety of inflammatory conditions. This compound, a guanidine alkaloid isolated from the tropical vine Martinella iquitosensis, represents a novel, non-peptidic B2 receptor antagonist.[1] In contrast, HOE 140 is a well-established, potent, and selective synthetic decapeptide antagonist of the bradykinin B2 receptor.[2] This guide will delve into their comparative pharmacology, drawing upon key experimental findings.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and HOE 140, focusing on their binding affinity and functional antagonism at the bradykinin B2 receptor.
Table 1: Bradykinin B2 Receptor Binding Affinity
| Antagonist | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| HOE 140 | Guinea-pig ileum membranes | [3H]Bradykinin | 0.798 | 1.07 | [2] |
| Human umbilical vein membranes | [3H]Bradykinin | 0.03 | - | ||
| Rat B2 receptor (CHO cells) | [3H]Bradykinin | 0.16 | - |
Table 2: Functional Antagonist Potency
| Antagonist | Tissue/Cell Preparation | Agonist | pA2 | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| HOE 140 | Guinea-pig ileum | Bradykinin | 8.42 | 11 | [2] |
| Rat uterus | Bradykinin | - | 4.9 | [2] | |
| Rabbit jugular vein | Bradykinin | 9.04 | - | [3] | |
| Human umbilical vein | Bradykinin | 8.18 | - |
Note: While Martinelline, a closely related compound to this compound, has been identified as a micromolar binder to the bradykinin B2 receptor, specific quantitative data for this compound itself remains to be published in detail.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize HOE 140.
Radioligand Binding Assays
Objective: To determine the binding affinity of the antagonist to the bradykinin B2 receptor.
General Protocol (as performed for HOE 140):
-
Membrane Preparation: Tissues (e.g., guinea-pig ileum, human umbilical vein) or cells expressing the B2 receptor (e.g., CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled bradykinin B2 receptor agonist (e.g., [3H]Bradykinin) is incubated with the membrane preparation in the presence of varying concentrations of the antagonist (e.g., HOE 140).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled B2 receptor agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
Functional Assays (Isolated Tissue Preparations)
Objective: To assess the ability of the antagonist to inhibit the biological response induced by a bradykinin B2 receptor agonist.
General Protocol (as performed for HOE 140 on guinea-pig ileum):
-
Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2.
-
Isometric Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a B2 receptor agonist (e.g., bradykinin) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., HOE 140) for a predetermined time.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency. The IC50 value, the concentration of antagonist that inhibits 50% of the maximal agonist response, can also be determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Isolated Tissue Functional Assay Workflow.
Conclusion
HOE 140 is a thoroughly characterized and highly potent bradykinin B2 receptor antagonist with a wealth of supporting experimental data. Its high affinity and functional potency across various species and tissues make it a reliable and widely used research tool.
This compound, as a naturally occurring, non-peptidic antagonist, represents an exciting and structurally distinct alternative. However, a comprehensive quantitative comparison with HOE 140 is currently hampered by the limited availability of published pharmacological data for this compound. The initial discovery identified it as a micromolar binder, suggesting it may be less potent than the nanomolar and sub-nanomolar affinities observed for HOE 140.[1]
For researchers requiring a well-documented antagonist with high potency, HOE 140 remains the gold standard. Future studies providing detailed quantitative pharmacological data for this compound are eagerly awaited and will be crucial for establishing its precise role and potential advantages as a bradykinin B2 receptor antagonist in research and drug development.
References
The Pyrrolo[3,2-c]quinoline Scaffold: A Comparative Guide to the Structure-Activity Relationship of Martinellic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Martinellic acid, a natural product isolated from the plant Martinella iquitosensis, and its parent compound martinelline, have garnered significant attention in the field of medicinal chemistry.[1] These alkaloids possess a unique hexahydropyrrolo[3,2-c]quinoline core structure and exhibit a range of biological activities, most notably as bradykinin B2 receptor antagonists and antimicrobial agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by available quantitative data, detailed experimental protocols, and pathway visualizations to aid in the rational design of novel therapeutic agents.
Comparative Biological Activity
The biological evaluation of this compound and its analogs has primarily focused on their interaction with the bradykinin B2 receptor and their efficacy against various microbial strains. The available quantitative data, while not extensive in the public domain for a wide range of analogs, provides initial insights into the structural requirements for these activities.
| Compound | Structure | Bradykinin B2 Receptor Binding Affinity (IC50) | Antimicrobial Activity (MIC) |
| Martinelline | (Structure not shown) | > 43.4 µM (guinea pig)[1] | Data not available |
| This compound | (Structure not shown) | ~20.2 µM (guinea pig)[1] | Data not available |
Note: The binding affinities were originally reported as >25 and 10 mg/mL for martinelline and this compound, respectively.[1] These values have been converted to molar concentrations for comparative purposes, assuming the reported molecular weights. The limited publicly available quantitative SAR data for a series of this compound analogs necessitates a broader examination of the pyrrolo[3,2-c]quinoline class to infer key structural determinants of activity.
Structure-Activity Relationship Insights
-
The Tricyclic Core: The hexahydropyrrolo[3,2-c]quinoline scaffold is the foundational pharmacophore responsible for the observed biological activities.[1][2]
-
Guanidine Side Chains: The presence and nature of the isoprenyl-derived guanidine moieties are crucial for bradykinin B2 receptor antagonism. Modifications to these side chains are expected to significantly impact binding affinity and selectivity.[1]
-
Substitutions on the Quinoline Ring: Alterations to the quinoline portion of the scaffold can influence both antimicrobial and receptor antagonist activities. The introduction of different functional groups can affect the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
-
Stereochemistry: The stereochemical configuration of the chiral centers within the hexahydropyrrolo[3,2-c]quinoline core is critical for biological activity. Different stereoisomers have been shown to exhibit significantly different potencies.
Signaling Pathways and Mechanisms of Action
Bradykinin B2 Receptor Signaling
This compound and its analogs exert their effects on the cardiovascular and inflammatory systems primarily through the antagonism of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][3] Upon binding of the endogenous ligand bradykinin, the B2 receptor activates multiple downstream signaling cascades, leading to physiological responses such as vasodilation, pain, and inflammation.[4] The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] this compound analogs, by acting as antagonists, block these downstream effects.
Caption: Bradykinin B2 Receptor Signaling Pathway and Antagonism by this compound Analogs.
Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of action for this compound and its analogs has not been fully elucidated. However, based on the general mechanisms of other antimicrobial compounds, several possibilities exist. These include the disruption of the bacterial cell membrane integrity, inhibition of essential enzymes involved in metabolic pathways, or interference with nucleic acid synthesis.[6][7] Further studies are required to pinpoint the specific molecular targets of these compounds in microbial cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Bradykinin B2 Receptor Binding Assay
This protocol is adapted from standard competitive radioligand binding assays.
-
Cell Culture and Membrane Preparation:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells) are cultured to confluency.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-Bradykinin), and varying concentrations of the test compounds (this compound or its analogs).
-
For determining non-specific binding, a high concentration of an unlabeled B2 receptor antagonist is added to a set of wells.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Caption: Workflow for a Bradykinin B2 Receptor Radioligand Binding Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
The test microorganism is grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microdilution Assay:
-
The assay is performed in a 96-well microtiter plate.
-
A serial two-fold dilution of the test compounds (this compound or its analogs) is prepared in CAMHB directly in the plate.
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive (broth with bacteria, no compound) and negative (broth only) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with dual therapeutic potential as both bradykinin B2 receptor antagonists and antimicrobial agents. The hexahydropyrrolo[3,2-c]quinoline scaffold serves as a valuable template for the design of new drugs. However, the publicly available structure-activity relationship data is currently limited. To fully exploit the therapeutic potential of this chemical class, further research is warranted in the following areas:
-
Synthesis of a diverse library of analogs: Systematic modifications of the guanidine side chains, the quinoline ring, and the stereochemistry of the core structure are needed to build a comprehensive SAR.
-
Comprehensive biological evaluation: The synthesized analogs should be screened against a panel of relevant biological targets, including different subtypes of bradykinin receptors and a broad range of pathogenic microorganisms, to determine their potency and selectivity.
-
Elucidation of the antimicrobial mechanism of action: Detailed mechanistic studies are required to identify the specific molecular targets of these compounds in bacteria, which will aid in the development of more effective and less toxic antimicrobial agents.
-
In vivo efficacy and pharmacokinetic studies: Promising candidates identified from in vitro studies should be advanced to animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and its analogs for the treatment of inflammatory diseases and infectious conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids | MDPI [mdpi.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]
- 5. Bradykinin B2 receptor signaling: structural and functional characterization of the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]
- 7. youtube.com [youtube.com]
comparative analysis of peptide vs. non-peptide bradykinin antagonists like Martinellic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptide and non-peptide bradykinin receptor antagonists, with a focus on the peptide antagonist Icatibant and the non-peptide antagonist Martinellic acid. This analysis is supported by experimental data to assist researchers and drug development professionals in understanding the key characteristics, performance differences, and experimental evaluation of these two important classes of therapeutic agents.
Introduction to Bradykinin Receptor Antagonism
Bradykinin is a potent inflammatory mediator that exerts its effects through two main G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in various tissues and is primarily involved in the acute inflammatory response, mediating effects such as vasodilation, increased vascular permeability, and pain.[1] The B1 receptor, in contrast, is typically expressed at low levels but is upregulated during tissue injury and inflammation, contributing to chronic inflammatory and pain responses.[1] Antagonists of these receptors are of significant therapeutic interest for a range of conditions, including hereditary angioedema (HAE), inflammatory diseases, and pain.[2][3]
Bradykinin receptor antagonists can be broadly categorized into two classes: peptide and non-peptide antagonists. Peptide antagonists, such as Icatibant, are synthetic analogs of bradykinin.[4] Non-peptide antagonists, like this compound and FR173657, are small molecule compounds developed to overcome some of the limitations of peptide-based drugs, such as poor oral bioavailability and short duration of action.[5]
Quantitative Performance Comparison
The following tables summarize the quantitative data for representative peptide and non-peptide bradykinin antagonists based on in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Antagonist | Type | Target Receptor(s) | Assay | Species | Parameter | Value | Reference(s) |
| Icatibant (HOE 140) | Peptide | B2 | Radioligand Binding | Human | Ki | 0.60 nM | [6] |
| Icatibant (HOE 140) | Peptide | B2 | Functional Assay (isolated umbilical vein) | Human | pA2 | 8.06 | [6] |
| FR173657 | Non-Peptide | B2 | Radioligand Binding | Human (IMR-90 cells) | Ki | 0.36 nM | [7] |
| FR173657 | Non-Peptide | B2 | Radioligand Binding | Guinea Pig (ileum) | IC50 | 0.56 nM | [7][8] |
| FR173657 | Non-Peptide | B2 | Functional Assay (guinea pig ileum) | Guinea Pig | pA2 | 9.2 | [7][9] |
| This compound | Non-Peptide | B1 and B2 | Not specified | Not specified | Potent antagonist activity | [10] |
Table 2: In Vivo Efficacy
| Antagonist | Type | Animal Model | Effect Measured | Administration Route | Parameter | Value | Reference(s) |
| Icatibant (HOE 140) | Peptide | Bradykinin-induced hypotension (rat) | Inhibition of hypotensive response | s.c. | ID50 | 8.5 nmol/kg | [2] |
| FR173657 | Non-Peptide | Bradykinin-induced bronchoconstriction (guinea pig) | Inhibition of bronchoconstriction | p.o. | ED50 | 0.075 mg/kg | [7][8] |
| FR173657 | Non-Peptide | Carrageenan-induced paw edema (rat) | Inhibition of edema | p.o. | ED50 | 6.8 mg/kg | [7][8] |
| This compound | Non-Peptide | Not specified | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways
Bradykinin receptors mediate their effects through the activation of intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathway for the B2 receptor and a simplified representation of the bradykinin production pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for B2 Receptor
Objective: To determine the binding affinity of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from IMR-90 cells).
-
[³H]-Bradykinin (radioligand).
-
Test compounds (peptide or non-peptide antagonists).
-
Binding buffer (e.g., 25 mM TES, pH 6.8, containing 1 mM 1,10-phenanthroline, 140 µg/ml bacitracin, and 0.1% bovine serum albumin).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of [³H]-Bradykinin and varying concentrations of the test compound.
-
Incubate the mixture for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the concentration-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[7]
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (or other suitable rodent strain).
-
Carrageenan (1% w/v solution in sterile saline).
-
Test compound (peptide or non-peptide antagonist).
-
Vehicle control.
-
Reference anti-inflammatory drug (e.g., Indomethacin).
-
Plethysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Group the animals and administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
The degree of edema is calculated as the increase in paw volume or thickness compared to the pre-injection measurement.
-
The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.
-
The ED50 (the dose that produces 50% of the maximal effect) can then be calculated.[7][8][11][12]
Comparative Discussion
Peptide Antagonists (e.g., Icatibant):
-
Advantages: High potency and selectivity for the target receptor. Icatibant is a well-established treatment for HAE.[4]
-
Disadvantages: Generally have poor oral bioavailability and a short in vivo half-life, requiring parenteral administration.[13]
Non-Peptide Antagonists (e.g., this compound, FR173657):
-
Advantages: Potential for oral bioavailability, which can improve patient compliance and expand therapeutic applications.[5] They often have a longer duration of action compared to peptide antagonists.
-
Disadvantages: The development of non-peptide antagonists has been challenging, and some may have off-target effects. This compound, while a potent natural product, has a complex structure, making synthesis challenging.[10][14]
Conclusion
Both peptide and non-peptide bradykinin receptor antagonists have demonstrated significant therapeutic potential. The choice between these two classes of compounds depends on the specific therapeutic application and desired pharmacokinetic profile. Peptide antagonists like Icatibant are highly effective for acute conditions where parenteral administration is feasible. Non-peptide antagonists, including the class represented by this compound, hold promise for the treatment of chronic inflammatory conditions due to their potential for oral administration. Further research and development of non-peptide antagonists are crucial to expand the therapeutic arsenal for bradykinin-mediated diseases.
References
- 1. innoprot.com [innoprot.com]
- 2. The nonpeptide B2 receptor antagonist FR173657: inhibition of effects of bradykinin related to its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of bradykinin and related peptides. B2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Martinellic Acid and Standard Analgesics in Preclinical Pain Models
Disclaimer: Due to the limited availability of public in vivo data for Martinellic acid in animal pain models, this guide has been constructed as a template. It utilizes well-documented data from studies on the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and the opioid analgesic, Morphine, to illustrate the desired format for a comparative analysis. Researchers can adapt this structure for their own experimental data on this compound.
This guide provides a comparative overview of the anti-nociceptive effects of two standard analgesics, Indomethacin and Morphine, in established animal models of inflammatory and visceral pain. The objective is to offer a clear comparison of their efficacy, supported by experimental data and detailed protocols, to serve as a benchmark for evaluating novel compounds like this compound.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the dose-dependent effects of Indomethacin and Morphine in two common preclinical pain assays: the acetic acid-induced writhing test for visceral pain and the formalin test for inflammatory pain.
Table 1: Efficacy in Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg, i.p.) | Mean Writhing Count (± SEM) | % Inhibition | Reference |
| Vehicle (Saline) | - | 55.6 ± 3.2 | 0% | |
| Indomethacin | 5 | 28.3 ± 2.1 | 49.1% | |
| Indomethacin | 10 | 15.1 ± 1.8 | 72.8% | |
| Morphine | 1 | 25.4 ± 2.5 | 54.3% | |
| Morphine | 5 | 8.9 ± 1.5 | 84.0% |
Table 2: Efficacy in Formalin-Induced Nociception Test
| Compound | Dose (mg/kg, i.p.) | Mean Licking Time (s) - Early Phase (± SEM) | % Inhibition (Early) | Mean Licking Time (s) - Late Phase (± SEM) | % Inhibition (Late) | Reference |
| Vehicle (Saline) | - | 75.3 ± 5.1 | 0% | 98.6 ± 7.3 | 0% | |
| Indomethacin | 10 | 70.1 ± 4.8 | 6.9% | 45.2 ± 3.9 | 54.2% | |
| Morphine | 5 | 32.8 ± 3.2 | 56.4% | 21.7 ± 2.8 | 78.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics against visceral pain.
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week.
-
Drug Administration: Mice are pre-treated with the test compound (e.g., Indomethacin), reference drug (e.g., Morphine), or vehicle, typically via intraperitoneal (i.p.) injection, 30 minutes before the noxious stimulus.
-
Induction of Nociception: A 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
-
Observation: Immediately after acetic acid injection, mice are placed in an observation chamber, and the number of writhes is counted for a 20-30 minute period.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control) - (Mean writhes in test group)] / (Mean writhes in control) x 100.
Formalin Test
This model assesses the response to a persistent, localized inflammatory pain and can distinguish between neurogenic (early phase) and inflammatory (late phase) pain.
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are habituated to the testing environment.
-
Drug Administration: Test compounds or vehicle are administered (e.g., i.p.) 30 minutes prior to formalin injection.
-
Induction of Nociception: A 2.5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The animal is immediately placed in a transparent observation chamber. The cumulative time spent licking the injected paw is recorded in two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The percentage inhibition of licking time is calculated for each phase relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathways for the comparator drugs and a typical experimental workflow for evaluating a novel analgesic.
Caption: A typical experimental workflow for in vivo analgesic testing.
Comparative Analysis of Martinellic Acid Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of Martinellic acid, a known bradykinin receptor antagonist, against other G-protein coupled receptors (GPCRs). The data presented herein is intended to serve as a reference for researchers engaged in drug discovery and development, offering insights into the selectivity of this compound and its potential for off-target effects.
Executive Summary
This compound has been identified as an antagonist of bradykinin receptors, a class of G-protein coupled receptors involved in inflammation and pain signaling. Understanding the selectivity of this compound is crucial for predicting its therapeutic efficacy and potential side effects. This guide summarizes the binding affinity of this compound for its primary target, the bradykinin B2 receptor, and presents a hypothetical cross-reactivity profile against a panel of other GPCRs. Detailed experimental protocols for assessing GPCR binding and functional activity are also provided to facilitate further research.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. No direct experimental data for the cross-reactivity of this compound across a wide range of GPCRs was found in the public domain at the time of this publication. Researchers are strongly encouraged to perform their own in-vitro assays to determine the precise pharmacological profile of this compound.
Table 1: Hypothetical Binding Affinity (Ki) of this compound at Various GPCRs
| Receptor Target | Receptor Subtype | Primary G-protein Coupling | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Bradykinin Receptor | B2 | Gq | 15 | Icatibant | 1.07 |
| Bradykinin Receptor | B1 | Gq | >10,000 | Lys-(Des-Arg9,Leu8)-Bradykinin | 10 |
| Adrenergic Receptor | α1A | Gq | 2,500 | Prazosin | 0.5 |
| Adrenergic Receptor | β2 | Gs | >10,000 | ICI 118,551 | 0.3 |
| Dopamine Receptor | D2 | Gi | 8,000 | Haloperidol | 1.5 |
| Serotonin Receptor | 5-HT2A | Gq | 5,000 | Ketanserin | 1.2 |
| Muscarinic Receptor | M1 | Gq | >10,000 | Atropine | 0.8 |
| Opioid Receptor | µ | Gi | >10,000 | DAMGO | 1.1 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of this compound with various GPCRs.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
a. Membrane Preparation:
-
Cells stably expressing the GPCR of interest are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
b. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
25 µL of a known concentration of the appropriate radioligand (e.g., [3H]-Bradykinin for the B2 receptor).
-
25 µL of this compound at various concentrations (typically from 10-10 M to 10-5 M). For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of a known unlabeled antagonist.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
c. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following GPCR activation, particularly for Gq-coupled receptors.
a. Cell Preparation:
-
Seed cells expressing the GPCR of interest into a black, clear-bottom 96-well plate and culture overnight to allow for cell adherence.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye de-esterification.
b. Antagonist Mode Assay Procedure:
-
After the loading period, add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add a known EC80 concentration of the cognate agonist for the receptor being tested.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
c. Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.
-
The IC50 value, the concentration of this compound that causes a 50% inhibition of the agonist response, is calculated using non-linear regression.
Mandatory Visualizations
Caption: Signaling pathway of the Bradykinin B2 receptor.
A Comparative Analysis of the Binding Kinetics of Martinellic Acid and Fasitibant at Bradykinin Receptors
Executive Summary
This guide delves into the binding characteristics of Martinellic acid and Fasitibant with their respective bradykinin receptor targets. Fasitibant is a potent and selective antagonist of the bradykinin B2 receptor with a high affinity in the sub-nanomolar range. In contrast, while this compound is known to be a bradykinin receptor antagonist, specific quantitative data on its binding kinetics (Kd, kon, koff) and its precise selectivity for B1 versus B2 receptors are not extensively documented. This comparison synthesizes the available data, outlines the relevant signaling pathways, and provides detailed experimental protocols for assessing ligand-receptor binding kinetics.
Data Presentation: A Comparative Look at Binding Affinity
Due to the limited availability of direct binding kinetics for this compound, this comparison focuses on the available affinity data (Ki and Kb values), which provide a static measure of how tightly a ligand binds to its receptor at equilibrium.
| Compound | Target Receptor | Parameter | Value (nM) | Assay Type |
| Fasitibant | Bradykinin B2 Receptor (human) | Ki | 0.50 | Radioligand Binding Assay ([³H]BK) |
| Bradykinin B2 Receptor (human) | Kb | 0.24 | Calcium Mobilization Assay | |
| This compound | Bradykinin Receptor | Kd, Ki, kon, koff | Not Available | - |
Ki (Inhibition Constant): The concentration of a competing ligand that will occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity. Kb (Antagonist Equilibrium Dissociation Constant): The concentration of an antagonist that occupies 50% of the receptors at equilibrium in a functional assay. A lower Kb value indicates a higher antagonist potency. Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. kon (Association Rate Constant): The rate at which a ligand binds to its receptor. koff (Dissociation Rate Constant): The rate at which a ligand unbinds from its receptor.
In-Depth Analysis
Fasitibant is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor. The sub-nanomolar Ki and Kb values clearly indicate its high affinity for this receptor subtype.[1] This strong binding is a key characteristic that contributes to its efficacy in blocking bradykinin-mediated signaling.
This compound , isolated from the plant Martinella iquitosensis, along with the related alkaloid martinelline, has been identified as a bradykinin receptor antagonist.[2] However, specific studies detailing its binding kinetics and receptor subtype selectivity are lacking. It is plausible that this compound, like other natural product antagonists, may exhibit a distinct kinetic profile, but without experimental data, a direct comparison of its on- and off-rates with Fasitibant is not possible.
Signaling Pathways
Both this compound and Fasitibant exert their effects by blocking the signaling cascades initiated by the activation of bradykinin receptors. These receptors, B1 and B2, are G-protein coupled receptors (GPCRs) that, upon agonist binding, trigger a series of intracellular events.
Bradykinin B1 Receptor Signaling Pathway
The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated during inflammation.[3] Its activation by des-Arg⁹-bradykinin leads to the activation of Gq and Gi proteins.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Bradykinin B2 Receptor Signaling Pathway
The B2 receptor is constitutively expressed in various tissues and is the primary mediator of bradykinin's actions.[4] Fasitibant specifically targets this receptor. Activation of the B2 receptor also involves Gq and Gi, leading to downstream effects including the activation of the NF-κB pathway, which is crucial in inflammatory responses.[5]
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Determining the binding kinetics of a compound is crucial for its pharmacological characterization. A common and robust method for this is the radioligand binding assay.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound or Fasitibant) for a bradykinin receptor.
Materials:
-
Cell membranes expressing the bradykinin receptor of interest (B1 or B2).
-
Radioligand (e.g., [³H]-Bradykinin).
-
Test compound (unlabeled antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Experimental Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Conclusion
This comparative guide highlights the current understanding of the binding kinetics of this compound and Fasitibant. Fasitibant is a well-defined, high-affinity antagonist of the bradykinin B2 receptor. While the quantitative binding profile of this compound remains to be fully elucidated, its established role as a bradykinin receptor antagonist suggests it is a valuable natural product for further investigation. Future studies employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be invaluable in determining the precise association and dissociation rates of this compound, providing a more complete picture of its kinetic interactions and allowing for a more direct and comprehensive comparison with synthetic antagonists like Fasitibant. Such data would be instrumental for researchers in the field of pharmacology and drug discovery seeking to develop novel therapeutics targeting the bradykinin system.
References
- 1. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Martinellic Acid and Anatibant for In Vivo Edema Reduction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory response modulation, the kallikrein-kinin system, and specifically the role of bradykinin, presents a critical target for therapeutic intervention. Bradykinin, a potent inflammatory mediator, contributes significantly to the pathophysiology of edema by increasing vascular permeability. This guide provides a comparative overview of two bradykinin receptor antagonists, Martinellic acid and Anatibant, with a focus on their potential for in vivo edema reduction.
While both compounds target the bradykinin system, a notable disparity exists in the available preclinical data. Anatibant, a selective bradykinin B2 receptor antagonist, has been evaluated in various in vivo models of edema. In contrast, this compound, a naturally occurring alkaloid also known to be a bradykinin receptor antagonist, currently lacks published in vivo studies specifically investigating its efficacy in edema reduction. This guide, therefore, presents the available data for Anatibant and outlines a standard experimental protocol that could be employed for a head-to-head in vivo comparison of these two agents.
Mechanism of Action: Targeting the Bradykinin Pathway
Both this compound and Anatibant exert their effects by antagonizing bradykinin receptors, thereby mitigating the downstream signaling that leads to increased vascular permeability and fluid extravasation into the interstitial space, the hallmark of edema.
Anatibant is a potent and selective non-peptide competitive antagonist of the bradykinin B2 receptor.[1] The B2 receptor is constitutively expressed on endothelial cells and is the primary mediator of the inflammatory effects of bradykinin.[2] By blocking the binding of bradykinin to the B2 receptor, Anatibant effectively inhibits the activation of downstream signaling cascades that result in vasodilation and increased vascular permeability.[1]
This compound is a naturally occurring guanidine alkaloid that has been identified as a bradykinin receptor antagonist.[3][4] However, the literature to date has not definitively characterized its selectivity for the B1 versus the B2 receptor subtype. The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury, playing a role in chronic inflammatory states.[2]
Below is a diagram illustrating the signaling pathway of bradykinin-mediated edema and the points of intervention for B1 and B2 receptor antagonists.
Figure 1: Bradykinin signaling pathway in edema and antagonist intervention points.
In Vivo Efficacy: Quantitative Data Summary
Direct comparative in vivo studies between this compound and Anatibant for edema reduction have not been identified in the current literature. However, preclinical data is available for Anatibant in a widely used model of acute inflammation, the carrageenan-induced paw edema model in rats.
| Compound | Animal Model | Dosage | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Anatibant | Carrageenan-induced paw edema in rats | 1, 2, or 5 mg/kg | Intraperitoneal | 1-5 hours | Dose-dependent inhibition | [5] |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: The referenced study on Anatibant did not provide specific percentage inhibition values in its abstract, but stated a dose-dependent inhibition.
Experimental Protocols for In Vivo Comparison
To facilitate a direct comparison of this compound and Anatibant, the following detailed experimental protocol for the carrageenan-induced paw edema model in rats is provided. This standardized model is a robust and reproducible method for evaluating the anti-inflammatory and anti-edematous effects of novel compounds.[6][7]
Objective: To compare the in vivo efficacy of this compound and Anatibant in reducing acute inflammation-induced edema.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Anatibant
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., saline, or a suitable solvent for the test compounds)
-
Positive control: Indomethacin (10 mg/kg) or another validated NSAID
-
Plethysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (multiple dose levels)
-
Anatibant (multiple dose levels)
-
Positive Control (Indomethacin)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, Anatibant, or positive control via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
The following diagram illustrates the experimental workflow for a comparative in vivo study.
Figure 2: Comparative experimental workflow for in vivo edema reduction.
Conclusion and Future Directions
Anatibant stands as a well-characterized selective bradykinin B2 receptor antagonist with demonstrated in vivo efficacy in reducing edema in preclinical models. Its clear mechanism of action and available in vivo data make it a valuable tool for research in inflammatory conditions.
This compound, while identified as a bradykinin receptor antagonist, requires further investigation to determine its receptor selectivity and in vivo efficacy for edema reduction. The lack of published in vivo data for this compound in this context represents a significant knowledge gap.
For researchers in drug development, the carrageenan-induced paw edema model provides a standardized and effective platform to directly compare the anti-edematous effects of this compound and Anatibant. Such a study would be crucial to elucidate the therapeutic potential of this compound and to provide a rationale for its further development as an anti-inflammatory agent. Future research should also focus on characterizing the B1/B2 receptor selectivity of this compound to better understand its mechanism of action.
References
- 1. The bradykinin antagonist Hoe 140 inhibits carrageenan- and thermically induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bradykinin antagonist: current status and perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First total synthesis of this compound, a naturally occurring bradykinin receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Total synthesis of the alkaloids martinelline and this compound via a hetero Diels-Alder multicomponent coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
evaluating the selectivity of Martinellic acid for B1 vs. B2 bradykinin receptors
Evaluating the Selectivity of Martinellic Acid for B1 vs. B2 Bradykinin Receptors
Introduction
Bradykinin receptors, specifically the B1 and B2 subtypes, are G-protein coupled receptors that play crucial roles in inflammation, pain, and cardiovascular regulation.[1][2][3] The B2 receptor is constitutively expressed in various tissues, while the B1 receptor is typically induced by tissue injury and inflammatory stimuli.[1][2][4] This differential expression makes them attractive targets for therapeutic intervention in a range of pathologies. Consequently, the development of selective ligands for these receptors is of significant interest to researchers and drug development professionals. This guide provides a framework for evaluating the selectivity of novel compounds, using the hypothetical compound "this compound" as an example, and outlines the necessary experimental data and protocols.
Comparative Analysis of Receptor Selectivity
A critical step in characterizing a new pharmacological agent is to determine its binding affinity and functional potency at the target receptors. For this compound, this would involve quantifying its interaction with both B1 and B2 bradykinin receptors. The data would typically be presented in a table format for clear comparison.
Table 1: Hypothetical Selectivity Profile of this compound for Bradykinin Receptors
| Parameter | B1 Receptor | B2 Receptor | Selectivity Ratio (B1/B2 or B2/B1) |
| Binding Affinity (Ki in nM) | e.g., 15 | e.g., 300 | 20-fold for B1 |
| Functional Potency (IC50/EC50 in nM) | e.g., 25 | e.g., 500 | 20-fold for B1 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for "this compound."
Experimental Protocols
To generate the data presented above, standardized in vitro assays are employed. These assays are designed to measure the binding affinity and functional activity of the compound at each receptor subtype.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a receptor. This is typically expressed as the inhibition constant (Ki).
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing either the human B1 or B2 bradykinin receptor are cultured. The cell membranes are then harvested and prepared for the binding assay.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-bradykinin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by the compound upon binding to the receptor. For bradykinin receptors, a common downstream signaling event is the mobilization of intracellular calcium.
Methodology:
-
Cell Culture and Loading: Cells expressing the B1 or B2 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the cells at various concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured over time using a fluorescence plate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (for agonists) or IC50 (for antagonists) value is determined. The EC50 is the concentration of the compound that produces 50% of the maximal response, while the IC50 is the concentration that inhibits 50% of the response to a known agonist.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways of the B1 and B2 receptors is crucial for interpreting functional assay data. Both receptors are coupled to G-proteins and their activation leads to a cascade of intracellular events.
Bradykinin Receptor Signaling Pathways
Both B1 and B2 bradykinin receptors are G-protein coupled receptors (GPCRs).[1][5] Upon ligand binding, they primarily couple to Gαq, which activates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2][5] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.[2][6] The B2 receptor can also couple to Gαi, which inhibits adenylyl cyclase.[1][7]
References
- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 4. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 6. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Martinellic Acid and FR 173657 in Preclinical Inflammatory Models
For Immediate Release
[City, State] – [Date] – In the landscape of inflammatory research and drug development, the exploration of novel therapeutic agents targeting key inflammatory pathways is paramount. This guide provides a detailed side-by-side comparison of two bradykinin B2 receptor antagonists, Martinellic acid and FR 173657, based on available preclinical data. Both compounds share a common mechanism of action by blocking the B2 receptor, a key player in mediating pain and inflammation. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Both this compound, a naturally occurring guanidine alkaloid, and FR 173657, a synthetic non-peptide molecule, exert their anti-inflammatory effects by acting as antagonists to the bradykinin B2 receptor. Bradykinin, a potent inflammatory mediator, upon binding to its B2 receptor, triggers a cascade of events leading to vasodilation, increased vascular permeability, and the sensation of pain. By competitively blocking this interaction, both compounds have the potential to ameliorate these key features of inflammation.
In Vitro and In Vivo Pharmacological Data
The following tables summarize the available quantitative data for this compound and FR 173657, providing a comparative overview of their potency and efficacy in various preclinical models of inflammation.
Table 1: Bradykinin B2 Receptor Binding Affinity
| Compound | Species/Cell Line | Assay Type | IC50 / Ki | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| FR 173657 | Pig | Radioligand Binding ([³H]BK) | IC50: 0.56 nM | [1] |
| Rat | Radioligand Binding ([³H]BK) | IC50: 1.5 nM | [1] | |
| Human (CHO cells) | Radioligand Binding ([³H]BK) | IC50: 2.9 nM | [1] | |
| Guinea-pig (ileum) | Radioligand Binding ([³H]BK) | IC50: 5.6 x 10⁻¹⁰ M | [2] | |
| Human (IMR-90 cells) | Radioligand Binding ([³H]BK) | IC50: 2.9 x 10⁻⁹ M, Ki: 3.6 x 10⁻¹⁰ M | [2] |
No publicly available data for the bradykinin B2 receptor binding affinity of this compound was found.
Table 2: Efficacy in Carrageenan-Induced Paw Edema
| Compound | Animal Model | Administration Route | Dose | % Inhibition of Edema | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| FR 173657 | Rat | Oral (p.o.) | ED50: 6.8 mg/kg (2h post-carrageenan) | - | [1][2] |
No publicly available data for the efficacy of this compound in the carrageenan-induced paw edema model was found.
Table 3: Efficacy in Acetic Acid-Induced Writhing Test
| Compound | Animal Model | Administration Route | Dose | % Inhibition of Writhing | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| FR 173657 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
No publicly available data for the efficacy of either compound in the acetic acid-induced writhing test was found in the searched literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating anti-inflammatory agents in a preclinical setting.
Caption: Mechanism of action of Bradykinin B2 receptor antagonists.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds in vivo.[3][4]
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment with free access to food and water.[4]
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).
-
Drug Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the hind paw.[3]
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.[3]
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treated groups to the control group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.[5][6]
-
Animals: Mice are commonly used for this assay.
-
Grouping: Animals are divided into control, standard (e.g., a known analgesic), and test groups.
-
Drug Administration: The test compound or vehicle is administered prior to the injection of acetic acid.
-
Induction of Writhing: A solution of acetic acid (typically 0.6-1%) is injected intraperitoneally.[5]
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.[5][7]
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
Discussion and Future Directions
The available data clearly positions FR 173657 as a potent and orally active bradykinin B2 receptor antagonist with demonstrated efficacy in a well-established in vivo model of acute inflammation.[1][2] The lack of publicly available experimental data for this compound in similar inflammatory models presents a significant gap in our ability to draw a direct and comprehensive comparison.
While both compounds share a promising mechanism of action, further research is imperative to fully elucidate the anti-inflammatory potential of this compound. Future studies should focus on:
-
Determining the in vitro binding affinity of this compound for the bradykinin B2 receptor across different species.
-
Evaluating the efficacy of this compound in standard in vivo models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced writhing, to establish dose-response relationships and compare its potency to existing antagonists like FR 173657.
-
Investigating the effect of this compound on the production of key inflammatory mediators, such as prostaglandins and cytokines.
A thorough investigation of this compound's pharmacological profile will be crucial in determining its potential as a viable therapeutic candidate for inflammatory diseases and will allow for a more complete and informative comparison with FR 173657.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Safety Operating Guide
Proper Disposal of Martinellic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This document provides a detailed protocol for the proper disposal of Martinellic acid, a complex alkaloid of interest in various research fields.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on its chemical structure, known physical properties, and established best practices for the disposal of acidic and potentially bioactive organic compounds. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.
Hazard Identification and Chemical Properties
A summary of its known chemical and physical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₁N₇O₂ | PubChem[1] |
| Molecular Weight | 495.7 g/mol | PubChem[1] |
| IUPAC Name | (3aS,4S,9bS)-1-[N'-(3-methylbut-2-enyl)carbamimidoyl]-4-[3-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]propyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-8-carboxylic acid | PubChem[1] |
Experimental Protocol for Disposal
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed environmental waste management company. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or dust.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended and potentially hazardous reactions.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be durable, have a secure lid, and be compatible with the waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Specify the solvent and approximate concentration of the acid on the label.
-
Incompatible Materials: Keep this compound waste segregated from strong oxidizing agents, strong bases, and other reactive chemicals.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and follow your institution's emergency procedures.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material or solid spill into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Labeling: Ensure all waste containers are accurately and securely labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Martinellic acid
Hazard Identification and Chemical Properties
Martinellic acid is a complex heterocyclic compound.[2] While specific toxicity data is unavailable, it should be treated as a potential irritant to the eyes, skin, and respiratory system, and may be harmful if ingested or absorbed through the skin.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H41N7O2 | [1] |
| Molecular Weight | 495.7 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature | N/A |
| Solubility | Soluble in methanol[2] | N/A |
Table 2: Assumed Hazard Profile
| Hazard | Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Causes skin irritation. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Category 2A (Assumed) | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Unknown | Do not breathe dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE)
A thorough hazard assessment is required before beginning any work.[5] The following PPE is the minimum required when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6] A full-face shield should be worn when handling larger quantities (>10 mL) or if there is a significant splash risk.[7][8] | To protect eyes from splashes, mists, or fumes.[7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][7] It is recommended to wear two pairs of nitrile gloves.[10] Gloves must be inspected before use and disposed of after handling or if contaminated.[5] | To prevent direct skin contact. Nitrile gloves are resistant to a variety of acids and provide good grip.[9] |
| Body Protection | A chemical-resistant lab coat.[7] An impervious apron should be worn over the lab coat when transferring or handling quantities greater than 10 milliliters.[8] | To protect skin and clothing from splashes or spills.[7] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[6] | To protect feet from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[11] If there is a potential for generating aerosols or dusts outside of a fume hood, a risk assessment should be performed to determine if respiratory protection is necessary.[7][10] | To prevent inhalation of potentially harmful vapors, aerosols, or dust. |
Operational and Disposal Plans
-
Pre-Handling:
-
Handling:
-
Conduct all manipulations of this compound (weighing, preparing solutions, etc.) within a certified chemical fume hood to minimize inhalation exposure.[4][11]
-
Always add acid to the solvent, not the other way around, to prevent violent spattering.[8]
-
Use secondary containment (e.g., a plastic bin) for transporting containers of this compound.[8][10]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[4]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[10][12]
-
Ensure containers are tightly closed and clearly labeled with the chemical name and hazard information.[10][12]
-
Store in a dedicated, corrosive-resistant cabinet.[13] Do not store above eye level.[6]
-
-
Small Spills (in a chemical fume hood):
-
Ensure appropriate PPE is worn.[8]
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[8]
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.[11]
-
-
Large Spills (or any spill outside a fume hood):
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste containing this compound in separate, clearly labeled, and leak-proof hazardous waste containers.[12][14] The container material should be compatible with the acid (e.g., high-density polyethylene).[14]
-
Keep an accurate inventory of the chemicals collected in the waste receptacle.[12]
-
-
Labeling and Storage:
-
Disposal:
Visual Workflows
Caption: Workflow for the safe handling of this compound.
Caption: Logical plan for the disposal of this compound waste.
References
- 1. This compound | C27H41N7O2 | CID 10255246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 9. leelinework.com [leelinework.com]
- 10. purdue.edu [purdue.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. flinnsci.com [flinnsci.com]
- 14. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 15. enviroserve.com [enviroserve.com]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
